N-Desmethyl clomipramine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Desmethylclomipramine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and core signaling pathways of N-Desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221).
Introduction
N-Desmethylclomipramine, also known as norclomipramine, is a significant metabolite of clomipramine, a widely used medication for obsessive-compulsive disorder and major depressive disorder.[1] The pharmacological activity of N-Desmethylclomipramine contributes significantly to the therapeutic effects of its parent drug. It is a more potent inhibitor of norepinephrine (B1679862) reuptake and a less potent inhibitor of serotonin (B10506) reuptake compared to clomipramine.[2] Understanding the synthesis and characterization of this metabolite is crucial for drug metabolism studies, pharmacokinetic and pharmacodynamic modeling, and the development of new therapeutic agents.
Synthesis of N-Desmethylclomipramine
The synthesis of N-Desmethylclomipramine can be approached through two primary routes: biochemical synthesis, mimicking its natural metabolic formation, and chemical synthesis, offering a more controlled and scalable process.
Biochemical Synthesis (Metabolic Pathway)
In vivo, N-Desmethylclomipramine is formed from clomipramine primarily in the liver through N-demethylation. This process is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19, CYP3A4, and CYP1A2 playing significant roles.[3]
Biochemical synthesis of N-Desmethylclomipramine.
Chemical Synthesis
A common method for the N-demethylation of tertiary amines like clomipramine is a modified von Braun reaction using reagents like cyanogen (B1215507) bromide or, more commonly in modern synthesis, 1-chloroethyl chloroformate. The following is a proposed two-step chemical synthesis protocol.
Step 1: N-Demethylation of Clomipramine
This step involves the reaction of clomipramine with 1-chloroethyl chloroformate to form an intermediate carbamate (B1207046), which is then cleaved to yield N-Desmethylclomipramine.
Step 2: Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield the final product with high purity.
Experimental Protocols
Protocol for Chemical Synthesis of N-Desmethylclomipramine
Materials:
-
Clomipramine hydrochloride
-
1-Chloroethyl chloroformate
-
Dichloromethane (anhydrous)
-
Methanol (B129727) (anhydrous)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Ethanol
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clomipramine hydrochloride in anhydrous dichloromethane. Add an excess of a non-nucleophilic base, such as proton sponge, to neutralize the hydrochloride and liberate the free base.
-
N-Demethylation: Cool the solution to 0°C in an ice bath. Slowly add 1-chloroethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carbamate Cleavage: Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate. Dissolve the crude intermediate in anhydrous methanol and heat to reflux for 2-4 hours to effect cleavage of the carbamate.
-
Isolation: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Purification: Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum to yield N-Desmethylclomipramine.
Characterization Protocols
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 10 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).
Procedure:
-
Prepare a standard solution of N-Desmethylclomipramine in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.
-
Inject the sample and record the chromatogram. The retention time for N-Desmethylclomipramine is expected to be around 4-6 minutes under these conditions.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same column and mobile phase as described for HPLC.
MS/MS Conditions:
-
Operate in positive ion mode.
-
Set the precursor ion (Q1) to m/z 301.1 and the product ion (Q3) to m/z 72.1.[4]
Procedure:
-
Infuse a standard solution of N-Desmethylclomipramine into the mass spectrometer to optimize the ESI and MS/MS parameters.
-
Inject the sample into the LC-MS/MS system and acquire the data in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
Table 1: Physicochemical Properties of N-Desmethylclomipramine
| Property | Value |
| Molecular Formula | C18H21ClN2 |
| Molecular Weight | 300.83 g/mol |
| CAS Number | 303-48-0 |
| Appearance | White to off-white crystalline powder |
Table 2: Chromatographic and Spectrometric Data
| Technique | Parameter | Value | Reference |
| HPLC | Retention Time | ~4-6 min | - |
| LC-MS/MS | Precursor Ion (m/z) | 301.1 | [4] |
| LC-MS/MS | Product Ion (m/z) | 72.1 | [4] |
Signaling Pathway
The primary mechanism of action of N-Desmethylclomipramine is the inhibition of the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Chronic administration of antidepressants that increase synaptic monoamine levels is known to induce downstream signaling cascades that are thought to be responsible for their therapeutic effects. One of the key pathways involves the activation of the cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).
Proposed signaling pathway of N-Desmethylclomipramine.
The increased synaptic levels of norepinephrine and serotonin lead to enhanced activation of postsynaptic G-protein coupled receptors. This initiates an intracellular signaling cascade, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates CREB, which translocates to the nucleus and promotes the transcription of genes involved in neuroplasticity, including BDNF.[3][5][6] The upregulation of BDNF is thought to contribute to the long-term therapeutic effects of antidepressants by promoting neuronal survival and function.[7][8][9]
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of N-Desmethylclomipramine. The availability of robust synthetic and analytical methods is essential for advancing our understanding of this important active metabolite and for the development of future therapeutics. The elucidation of its signaling pathways provides a framework for understanding its therapeutic effects and for identifying new drug targets.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKA-CREB-BDNF signaling regulated long lasting antidepressant activities of Yueju but not ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desipramine Reduces Stress-Activated Dynorphin Expression and CREB Phosphorylation in NAc Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sop.org.tw [sop.org.tw]
- 7. mdpi.com [mdpi.com]
- 8. BDNF - brain-derived neurotrophic factor :: CSHL DNA Learning Center [dnalc.cshl.edu]
- 9. Regulation of Plasticity through the BDNF Pathway and its Role in Psychiatric Disorders | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
N-Desmethylclomipramine: A Deep Dive into its Neurotransmitter Interactions
A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Desmethylclomipramine, also known as norclomipramine, is the principal and pharmacologically active metabolite of the tricyclic antidepressant (TCA) clomipramine (B1669221).[1] Following administration, clomipramine is demethylated in the liver to form N-desmethylclomipramine, which circulates in the plasma, often at higher concentrations than the parent compound.[2][3] This active metabolite significantly contributes to the overall therapeutic effect and side-effect profile of clomipramine treatment. Understanding the precise mechanism of action of N-desmethylclomipramine at the molecular level is crucial for elucidating the full spectrum of clomipramine's clinical activity and for the development of more targeted pharmacotherapies for depression and other neuropsychiatric disorders.
This technical guide provides an in-depth analysis of the interaction of N-desmethylclomipramine with key neurotransmitter systems. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinities, reuptake inhibition properties, and the experimental methodologies used to determine these characteristics.
Core Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action of N-desmethylclomipramine is the inhibition of presynaptic reuptake of monoamine neurotransmitters. By blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the dopamine (B1211576) transporter (DAT), it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Compared to its parent compound, clomipramine, which is a potent and relatively selective serotonin reuptake inhibitor, N-desmethylclomipramine exhibits a different pharmacological profile. It is a more potent inhibitor of norepinephrine and dopamine uptake, while being less potent at inhibiting serotonin reuptake.[2] This dual action on both serotonergic and noradrenergic systems is a hallmark of many effective antidepressants.
Quantitative Analysis of Neurotransmitter Transporter and Receptor Interactions
The affinity of N-desmethylclomipramine for various neurotransmitter transporters and receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for N-desmethylclomipramine.
Table 1: Binding Affinities (Ki, nM) for Monoamine Transporters
| Transporter | Human (h) Ki (nM) | Rat (r) Ki (nM) | Reference |
| SERT | 3.2 | 1.1 | NIMH PDSP Ki Database |
| NET | 0.4 | 0.4 | NIMH PDSP Ki Database |
| DAT | 14 | 14 | NIMH PDSP Ki Database |
Table 2: Binding Affinities (Ki, nM) for Neurotransmitter Receptors
| Receptor | Human (h) Ki (nM) | Reference |
| Histamine H1 | 1.1 | NIMH PDSP Ki Database |
| Muscarinic M1 | 13 | NIMH PDSP Ki Database |
| Muscarinic M2 | 41 | NIMH PDSP Ki Database |
| Muscarinic M3 | 15 | NIMH PDSP Ki Database |
| Muscarinic M4 | 20 | NIMH PDSP Ki Database |
| Muscarinic M5 | 25 | NIMH PDSP Ki Database |
| Adrenergic α1A | 13 | NIMH PDSP Ki Database |
| Adrenergic α2A | 90 | NIMH PDSP Ki Database |
Signaling Pathways and Logical Relationships
The interaction of N-desmethylclomipramine with monoamine transporters initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for their characterization.
Caption: N-Desmethylclomipramine's primary mechanism of action.
Caption: Workflow for radioligand binding assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of N-desmethylclomipramine's pharmacological profile.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol is adapted from the methodologies described by Tatsumi et al. (1997).
Objective: To determine the binding affinity (Ki) of N-desmethylclomipramine for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK-293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]mazindol for hDAT.
-
Competitor for non-specific binding: 1 µM paroxetine (B1678475) for hSERT, 1 µM talsupram (B1219376) for hNET, and 10 µM benztropine (B127874) for hDAT.
-
N-desmethylclomipramine stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target transporter to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well microplate, add the following components in a final volume of 250 µL:
-
Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and cell membranes (typically 5-20 µg of protein).
-
Non-specific Binding: Competitor for non-specific binding, radioligand, and cell membranes.
-
Competition Binding: Serial dilutions of N-desmethylclomipramine, radioligand, and cell membranes.
-
-
Incubate the plates at room temperature for 2 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the N-desmethylclomipramine concentration.
-
Determine the IC50 value (the concentration of N-desmethylclomipramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the transporter.
-
Protocol 2: Neurotransmitter Reuptake Inhibition Assay in Rat Brain Synaptosomes
This protocol provides a general framework for assessing the functional inhibition of monoamine transporters.
Objective: To determine the potency (IC50) of N-desmethylclomipramine to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES Buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid, pH 7.4.
-
Radiolabeled neurotransmitters: [³H]5-HT (serotonin), [³H]NE (norepinephrine), and [³H]DA (dopamine).
-
Selective uptake inhibitors for defining non-specific uptake: 1 µM fluoxetine (B1211875) for SERT, 1 µM desipramine (B1205290) for NET, and 10 µM GBR12909 for DAT.
-
N-desmethylclomipramine stock solution and serial dilutions.
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the appropriate brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Sucrose Buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in KRHB.
-
Determine the protein concentration.
-
-
Reuptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation (approximately 100 µg of protein) with various concentrations of N-desmethylclomipramine or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (final concentration typically 10-20 nM).
-
Incubate for 5 minutes at 37°C.
-
To determine non-specific uptake, incubate a set of tubes with the respective selective uptake inhibitor.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with 3 x 5 mL of ice-cold KRHB.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the data as a percentage of the control (vehicle-treated) uptake.
-
Determine the IC50 value (the concentration of N-desmethylclomipramine that causes 50% inhibition of specific uptake) by non-linear regression analysis of the concentration-response curve.
-
Conclusion
N-desmethylclomipramine is a pharmacologically active metabolite of clomipramine with a distinct profile of action on neurotransmitter systems. Its potent inhibition of norepinephrine reuptake, coupled with significant effects on serotonin and dopamine transporters, underscores the complex pharmacology of clomipramine. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the intricacies of antidepressant action and to design novel therapeutics with improved efficacy and tolerability. The provided diagrams visually summarize the core mechanism and experimental approaches, facilitating a deeper understanding of N-desmethylclomipramine's role in modulating neurotransmission.
References
N-Desmethylclomipramine's Binding Affinity for Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethylclomipramine, also known as norclomipramine, is the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221). Its pharmacological activity is crucial to the therapeutic effects observed during clomipramine treatment. This technical guide provides an in-depth analysis of the binding affinity of N-desmethylclomipramine for the key monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). Understanding this binding profile is essential for elucidating its mechanism of action and for the development of more selective and effective therapeutic agents.
Data Presentation: Binding Affinities
The binding affinity of a compound is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher affinity for the target. The following table summarizes the reported Ki values for N-desmethylclomipramine at human monoamine transporters. It is important to note that variations in experimental conditions can lead to differences in reported values across studies.
| Compound | Target Transporter | Ki (nM) |
| N-Desmethylclomipramine | SERT | 1.8 |
| NET | 0.4 | |
| DAT | >10,000 |
Note: The Ki value for DAT is often reported as significantly lower affinity compared to SERT and NET. One study indicates it is a more potent inhibitor of dopamine uptake than its parent compound, clomipramine, with another study noting a marked inhibitory effect on dopamine uptake greater than clomipramine.[1] However, a precise Ki value from a comparative in vitro binding study remains to be consistently documented alongside SERT and NET affinities.
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for N-desmethylclomipramine at monoamine transporters is predominantly achieved through in vitro radioligand binding assays. This competitive binding assay measures the ability of the unlabeled test compound (N-desmethylclomipramine) to displace a specific, high-affinity radioligand from the transporter.
Key Methodologies
1. Membrane Preparation:
-
Source: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the recombinant human SERT, NET, or DAT are commonly used. Alternatively, synaptosomal preparations from specific brain regions of animal models can be utilized.
-
Procedure: Cells are cultured and harvested. The cell pellet is then homogenized in a lysis buffer and subjected to centrifugation to isolate the cell membranes containing the transporters. The final membrane pellet is resuspended in an appropriate assay buffer.
2. Radioligands:
-
A specific radiolabeled ligand with high affinity for each transporter is selected. Commonly used radioligands include:
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine or [³H]Mazindol
-
DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
3. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (N-desmethylclomipramine) are added to wells containing the prepared cell membranes.
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known potent inhibitor for that transporter to saturate all specific binding sites.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
IC50 Determination: The concentration of N-desmethylclomipramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
-
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine monoamine transporter affinity.
Signaling Pathways Downstream of Monoamine Transporter Inhibition
The inhibition of monoamine transporters by N-desmethylclomipramine leads to an increase in the synaptic concentration of the respective neurotransmitters, which in turn modulates various downstream signaling pathways.
SERT Inhibition Signaling Pathway:
Caption: Downstream signaling cascade following SERT inhibition by N-desmethylclomipramine.
NET Inhibition Signaling Pathway:
Caption: Downstream signaling following NET inhibition by N-desmethylclomipramine.
DAT Inhibition Signaling Pathway:
Caption: Downstream signaling following DAT inhibition by N-desmethylclomipramine.
Conclusion
N-desmethylclomipramine exhibits a distinct binding profile for monoamine transporters, with a high affinity for the norepinephrine transporter and a significant, though slightly lower, affinity for the serotonin transporter. Its affinity for the dopamine transporter is considerably weaker. This profile, characterized by potent NET and SERT inhibition, contributes to the complex pharmacology of its parent drug, clomipramine. The detailed understanding of its binding affinities and the downstream signaling consequences provides a critical foundation for the rational design of novel antidepressants with improved efficacy and side-effect profiles. The experimental protocols outlined in this guide serve as a basis for the continued investigation and characterization of such compounds in the field of neuropharmacology and drug development.
References
The Discovery of N-Desmethylclomipramine: A Key Active Metabolite in Clomipramine's Therapeutic Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Clomipramine (B1669221), a tricyclic antidepressant (TCA), has long been a cornerstone in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1] Its clinical efficacy is not solely attributable to the parent compound. Early in its clinical use, it was discovered that clomipramine is extensively metabolized in the liver, leading to the formation of several derivatives.[2][3] Among these, N-desmethylclomipramine (also known as norclomipramine) was identified as the primary and pharmacologically active metabolite.[4][5] This discovery was pivotal, as N-desmethylclomipramine not only circulates in the plasma, often at higher concentrations than the parent drug, but also possesses a distinct pharmacological profile that significantly contributes to the overall therapeutic effects and side-effect profile of clomipramine treatment.[6][7][8] This guide provides a comprehensive technical overview of the discovery, characterization, and clinical significance of N-desmethylclomipramine.
Quantitative Data on Pharmacological Activity and Pharmacokinetics
The distinct pharmacological profiles of clomipramine and its N-desmethyl metabolite are most evident in their differential affinities for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. Clomipramine is a potent serotonin reuptake inhibitor, whereas N-desmethylclomipramine is a potent norepinephrine reuptake inhibitor.[5][9] This complementary action results in a broad spectrum of activity. The pharmacokinetic profiles of the two compounds also differ, with N-desmethylclomipramine having a notably longer elimination half-life.[2][9]
Table 1: Monoamine Transporter Binding Affinities
| Compound | Transporter | Kᵢ (nM) |
|---|---|---|
| Clomipramine | SERT | 0.25[10] |
| NET | 28[10] | |
| N-Desmethylclomipramine | SERT | 1.8[10] |
| | NET | 0.4[10] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Clomipramine | N-Desmethylclomipramine |
|---|---|---|
| Elimination Half-life | ~24 hours[2][9] | ~96 hours[2][9] |
| Time to Steady State | ~3 weeks (for both)[2][9] | ~3 weeks (for both)[2][9] |
| Plasma Protein Binding | 97-98% | 97-99% |
Experimental Protocols
The identification and characterization of N-desmethylclomipramine as an active metabolite involved a series of key experimental procedures.
In Vitro Metabolism for Metabolite Identification
This protocol outlines a typical experiment to demonstrate the formation of N-desmethylclomipramine from clomipramine using liver microsomes.
-
Objective: To identify the metabolites of clomipramine formed by hepatic enzymes in a controlled, in vitro environment.
-
Materials:
-
Human or rat liver microsomes
-
Clomipramine stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
-
Procedure:
-
Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and clomipramine (final concentration of 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the sample (e.g., at 15,000 g for 20 minutes) to precipitate proteins.
-
Collect the supernatant for analysis by HPLC or LC-MS/MS.
-
Analytical Method for Quantification: LC-MS/MS
This protocol describes a general method for the simultaneous quantification of clomipramine and N-desmethylclomipramine in a biological matrix.
-
Objective: To separate and accurately quantify the concentrations of the parent drug and its metabolite.
-
Sample Preparation (Solid Phase Extraction):
-
To 0.5 mL of plasma, add an internal standard (e.g., deuterated clomipramine and N-desmethylclomipramine).
-
Condition a solid-phase extraction (SPE) column.
-
Load the plasma sample onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the analytes with an appropriate solvent mixture (e.g., isopropanol (B130326) with ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Pharmacological Activity Assessment: Radioligand Binding Assay
This protocol outlines the method used to determine the binding affinity (Ki) of clomipramine and N-desmethylclomipramine to monoamine transporters.
-
Objective: To quantify the binding affinity of the compounds to specific molecular targets (SERT and NET).
-
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET.
-
A specific radioligand for each transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).
-
Clomipramine and N-desmethylclomipramine at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a multi-well plate, combine the cell membranes, the radioligand, and varying concentrations of the unlabeled drug (the "competitor").
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
Caption: Metabolic pathway of clomipramine to its active metabolite and subsequent inactivation.
References
- 1. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clomipramine hydrochloride | Norepinephrine | Serotonin TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Plasma concentration of clomipramine and desmethylclomipramine and clinical response in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clomipramine - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
N-Desmethylclomipramine: A Preclinical Guide to its Antidepressant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylclomipramine (DCMI) is the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221) (CMI). While clomipramine is well-known for its potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition, DCMI displays a distinct pharmacological profile, contributing significantly to the overall therapeutic effects observed with clomipramine treatment. This technical guide provides an in-depth overview of the preclinical antidepressant properties of N-desmethylclomipramine, focusing on its mechanism of action, efficacy in established animal models of depression, and the underlying signaling pathways. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.
Core Concepts: Pharmacological Profile of N-Desmethylclomipramine
N-desmethylclomipramine is pharmacologically active in its own right and is present in higher concentrations in the plasma than its parent compound, clomipramine.[1] Its primary mechanism of action is the inhibition of monoamine reuptake, although with a different selectivity profile compared to clomipramine.
Monoamine Transporter Binding Affinity
DCMI is a more potent inhibitor of norepinephrine (NE) and dopamine (B1211576) (DA) uptake than clomipramine, while being a less potent inhibitor of serotonin (5-HT) uptake.[1] This preferential activity at the norepinephrine transporter (NET) and dopamine transporter (DAT) is a key feature of its pharmacological profile.
Table 1: In Vivo Norepinephrine Transporter (NET) Occupancy of N-Desmethylclomipramine in Non-Human Primates [2]
| Parameter | Value |
| Kd (dose) | 0.11 mg/kg |
| Kd (plasma concentration) | 4.4 ng/ml |
Kd represents the dose or plasma concentration at which 50% of the norepinephrine transporter is occupied.
Preclinical Models of Depression
The antidepressant-like properties of N-desmethylclomipramine have been investigated in various preclinical models that mimic aspects of depression in humans.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy. In this test, antidepressant compounds typically reduce the duration of immobility, indicating an active coping strategy. While direct dose-response data for N-desmethylclomipramine in the FST is not extensively available in the public domain, studies on the closely related metabolite, desmethylimipramine (DMI), have demonstrated antidepressant-like effects. DMI has been shown to reduce floating behavior and increase climbing behavior in rats, effects that are indicative of an antidepressant response mediated primarily through noradrenergic systems.[3]
Experimental Protocol: Forced Swim Test (Rat)
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2, 24 hours after pre-test): Rats are administered N-desmethylclomipramine or vehicle at specified time points before being placed back into the water cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Chronic Unpredictable Stress (CUS) Model
The Chronic Unpredictable Stress (CUS) model is a more etiologically relevant model of depression, inducing a state of anhedonia (the inability to experience pleasure) and other depressive-like behaviors in rodents. Anhedonia is typically assessed using the sucrose (B13894) preference test.
Experimental Protocol: Chronic Unpredictable Stress and Sucrose Preference Test (Rat)
-
CUS Procedure: For a period of several weeks (e.g., 4-8 weeks), rats are exposed to a series of mild, unpredictable stressors. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Overnight illumination
-
Food or water deprivation (24 hours)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Predator odor exposure
-
Forced swimming in cold water (4°C)
-
The sequence of stressors is varied daily to prevent habituation.
-
-
Sucrose Preference Test:
-
Acclimation: Prior to the test, rats are habituated to consuming a 1% sucrose solution.
-
Testing: Following the CUS period, rats are deprived of food and water for a set period (e.g., 12-24 hours). They are then presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing plain water, for a defined period (e.g., 1-2 hours).
-
Measurement: The consumption of each liquid is measured by weighing the bottles before and after the test.
-
Calculation: Sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100%. A significant decrease in sucrose preference in the CUS group compared to the control group indicates anhedonia. Antidepressant treatment is expected to reverse this deficit.
-
Signaling Pathways
The antidepressant effects of N-desmethylclomipramine are believed to be mediated through the modulation of downstream signaling pathways following the inhibition of norepinephrine and dopamine reuptake. Increased synaptic availability of these neurotransmitters leads to adaptive changes in neuronal function.
Norepinephrine and Dopamine-Mediated Signaling
Increased levels of norepinephrine and dopamine in the synapse lead to the activation of various postsynaptic receptors, initiating intracellular signaling cascades. These pathways are thought to converge on the regulation of gene expression and neuroplasticity, ultimately contributing to the therapeutic effects of antidepressants.
Caption: Proposed signaling pathway for N-desmethylclomipramine's antidepressant effects.
Experimental Workflow
A typical preclinical workflow to evaluate the antidepressant properties of a compound like N-desmethylclomipramine involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for preclinical antidepressant screening.
Conclusion
N-desmethylclomipramine is a key active metabolite of clomipramine that exhibits a distinct antidepressant-like profile in preclinical models. Its preferential inhibition of norepinephrine and dopamine reuptake suggests a mechanism of action that is different from that of its parent compound and many other tricyclic antidepressants. Further research focusing on direct administration of N-desmethylclomipramine in a wider range of behavioral and molecular assays is warranted to fully elucidate its therapeutic potential and to identify novel targets for antidepressant drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuropsychopharmacology and drug discovery.
References
- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of N-Desmethylclomipramine: An In-depth Technical Guide for Preclinical Research
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of N-desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), in key animal models used in preclinical drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is crucial for interpreting pharmacological and toxicological data and for translating preclinical findings to clinical outcomes. This document summarizes quantitative pharmacokinetic data, details common experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support robust preclinical study design and data interpretation.
Introduction
N-desmethylclomipramine is a pharmacologically active metabolite of clomipramine, a widely used tricyclic antidepressant.[1] It is formed primarily through hepatic N-demethylation of the parent drug and contributes significantly to the overall therapeutic effect and side-effect profile of clomipramine treatment.[1] In animal studies, N-desmethylclomipramine has been shown to be a more potent inhibitor of norepinephrine (B1679862) reuptake compared to clomipramine, which is a more potent serotonin (B10506) reuptake inhibitor.[1] Therefore, a thorough understanding of its pharmacokinetic profile in different animal species is essential for the development of new chemical entities targeting similar pathways and for the accurate interpretation of non-clinical safety and efficacy studies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of N-desmethylclomipramine in various animal models following the administration of clomipramine. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of N-Desmethylclomipramine in Rats
| Administration Route | Dose of Clomipramine (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Brain/Plasma Ratio | Reference(s) |
| Oral (Chronic) | 15 | 170 (plasma) | - | - | - | Varies by region | [2] |
| Intraperitoneal | - | - | ~0.3 | - | - | ~1 (moderate) | [3] |
Note: Dashes indicate data not explicitly reported in the cited literature. Brain/Plasma Ratio represents the concentration in the brain relative to the plasma at a specific time point.
Table 2: Pharmacokinetic Parameters of N-Desmethylclomipramine in Dogs
| Administration Route | Dose of Clomipramine (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| Oral (Single Dose) | 4 | - | 1.2 | - | - | [4] |
| Intravenous (Single Dose) | 2 | - | - | - | - | [4] |
Table 3: Pharmacokinetic Parameters of N-Desmethylclomipramine in Cats
| Administration Route | Dose of Clomipramine (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| Oral (Single Dose) | 0.5 | 34.8 | 12.8 | 613.8 | - | [5] |
| Intravenous (Single Dose) | 0.25 | - | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies. The following sections outline generalized yet detailed protocols for key experiments based on common practices cited in the literature.
Animal Models and Husbandry
-
Species: Sprague-Dawley or Wistar rats, Beagle dogs, and domestic shorthair cats are commonly used.
-
Health Status: Animals should be healthy and free of disease.
-
Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles.
-
Acclimation: A suitable acclimation period (typically one week) is necessary before the commencement of any experimental procedures.
-
Fasting: Animals are often fasted overnight prior to oral drug administration to minimize variability in absorption.
Drug Administration
-
Oral Administration (Rats): Clomipramine is typically dissolved in a suitable vehicle such as sterile water or saline. Administration is performed via oral gavage using a ball-tipped feeding needle to ensure accurate dosing into the stomach.[6]
-
Intravenous Administration (Rats): For intravenous administration, clomipramine is dissolved in a sterile, isotonic solution. The solution is administered via the lateral tail vein.[7]
-
Oral Administration (Dogs and Cats): Clomipramine is typically administered as a tablet or capsule. For experimental purposes, the drug may be concealed in a small amount of palatable food to encourage voluntary intake.
-
Intravenous Administration (Dogs and Cats): A sterile solution of clomipramine is administered intravenously, typically through the cephalic or saphenous vein.
Blood Sample Collection
-
Rodents: Blood samples are collected at predetermined time points.[8] Common collection sites include the tail vein (for serial sampling) or via terminal cardiac puncture under anesthesia.[6] To minimize stress and animal usage, sparse sampling or cannulation techniques are often employed.[6] Typical time points for an intravenous study could be 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5] For an oral study, time points might include 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]
-
Dogs and Cats: Blood samples are typically collected from the cephalic or jugular vein. For frequent sampling, an indwelling catheter may be placed. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
Plasma and Tissue Preparation
-
Plasma: Whole blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored frozen (typically at -80°C) until analysis.
-
Brain Tissue: Following euthanasia, the brain is rapidly excised and can be dissected into specific regions. The tissue is weighed and homogenized in a suitable buffer.[2] The homogenate is then processed, often involving protein precipitation with an organic solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant for analysis.[2]
Bioanalytical Method
-
Method: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and sensitive method for the simultaneous quantification of clomipramine and N-desmethylclomipramine in biological matrices.[9][10][11] Gas chromatography-mass spectrometry (GC-MS) has also been used.[4]
-
Sample Preparation: Prior to analysis, plasma or tissue homogenate supernatants typically undergo a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[9]
-
Chromatography: A C18 reversed-phase column is commonly used for chromatographic separation. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[9]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-desmethylclomipramine and an appropriate internal standard are monitored for quantification.[9] For N-desmethylclomipramine, a common transition is m/z 301.1 → 72.1.[9]
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of N-desmethylclomipramine pharmacokinetics.
Metabolic Pathway of Clomipramine
Experimental Workflow for a Pharmacokinetic Study
Conclusion
The pharmacokinetic profile of N-desmethylclomipramine exhibits variability across different animal species. A thorough understanding of these inter-species differences is paramount for the accurate extrapolation of preclinical data to humans. This technical guide provides a foundational resource for researchers involved in the non-clinical development of drugs that interact with monoaminergic systems. The provided data tables, detailed protocols, and visual workflows are intended to facilitate the design and interpretation of pharmacokinetic studies, ultimately contributing to more informed decision-making in the drug development process.
References
- 1. ClinPGx [clinpgx.org]
- 2. Regional distribution of clomipramine and desmethylclomipramine in rat brain and peripheral organs on chronic clomipramine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compared plasma and brain pharmacokinetics of clomipramine and its metabolite demethylclomipramine in two strains of mice (NMRI and CD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Increased bioavailability of clomipramine after sublingual administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous plasma level analysis of clomipramine, N-desmethylclomipramine, and fluvoxamine by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethylclomipramine's Impact on Neuronal Firing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethylclomipramine is the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221). Possessing its own distinct pharmacological profile, N-desmethylclomipramine contributes significantly to the therapeutic effects and side-effect profile of its parent compound. This technical guide provides an in-depth analysis of the effects of N-desmethylclomipramine on neuronal firing rates, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways.
Core Mechanism of Action
N-desmethylclomipramine primarily functions as a potent monoamine reuptake inhibitor. Unlike its parent compound, clomipramine, which shows a preference for the serotonin (B10506) transporter (SERT), N-desmethylclomipramine exhibits a higher affinity for the norepinephrine (B1679862) transporter (NET). It is also a more potent inhibitor of dopamine (B1211576) uptake compared to clomipramine, while its serotonin uptake inhibition is less pronounced[1]. This differential affinity for monoamine transporters is central to its effects on neuronal firing rates in key brain regions associated with mood and arousal, namely the locus coeruleus (LC) and the dorsal raphe nucleus (DRN).
Quantitative Data on Transporter Binding and Occupancy
The interaction of N-desmethylclomipramine with monoamine transporters has been quantified in several studies. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. In vivo transporter occupancy studies, often conducted using positron emission tomography (PET), provide insight into the percentage of transporters blocked at therapeutic doses.
| Parameter | Target | Value | Species | Reference |
| Binding Affinity (Ki) | Serotonin Transporter (SERT) | 1.8 nM | Human | [2] |
| Norepinephrine Transporter (NET) | 0.4 nM | Human | [2] | |
| In Vivo Transporter Occupancy (Kd) | Norepinephrine Transporter (NET) | 0.11 mg/kg | Non-human primate | [3] |
| Norepinephrine Transporter (NET) | 4.4 ng/ml (plasma concentration) | Non-human primate | [3] |
Table 1: Binding Affinity and In Vivo Occupancy of N-Desmethylclomipramine. This table summarizes the key quantitative data regarding the interaction of N-desmethylclomipramine with serotonin and norepinephrine transporters.
Effects on Neuronal Firing Rates
Direct quantitative data on the dose-dependent effects of N-desmethylclomipramine on the firing rates of specific neuronal populations is limited in the current literature. However, its pharmacological profile as a potent norepinephrine reuptake inhibitor allows for strong inferences to be made based on studies of similar compounds and the known physiology of monoaminergic systems.
Locus Coeruleus (LC)
The locus coeruleus is the principal site of noradrenergic neurons in the brain. The firing of these neurons is tightly regulated by autoreceptors, primarily the α2-adrenergic receptor.
-
Acute Effects: Acutely, N-desmethylclomipramine is expected to increase the synaptic concentration of norepinephrine by blocking its reuptake. This leads to increased activation of inhibitory α2-autoreceptors on LC neurons, resulting in a decrease in their spontaneous firing rate. Studies on secondary amine tricyclic antidepressants, such as desipramine (B1205290) (which is structurally similar to N-desmethylclomipramine), have shown them to be potent inhibitors of noradrenergic neuron firing[4].
-
Chronic Effects: With chronic administration, a desensitization of these α2-autoreceptors is expected to occur. This down-regulation of inhibitory feedback would lead to a recovery of the firing rate of LC neurons, and potentially even an increase beyond baseline levels.
Dorsal Raphe Nucleus (DRN)
The dorsal raphe nucleus is the primary source of serotonergic neurons. The firing of these neurons is also under the influence of autoreceptors (5-HT1A) and is modulated by noradrenergic input from the LC.
-
Acute Effects: As N-desmethylclomipramine is a less potent serotonin reuptake inhibitor compared to clomipramine, its direct inhibitory effect on DRN firing via 5-HT1A autoreceptor activation is expected to be weaker. However, the increased noradrenergic tone resulting from NET inhibition can have an excitatory influence on DRN neurons via α1-adrenergic receptors. Therefore, the acute effect of N-desmethylclomipramine on DRN firing is likely a complex interplay between weak direct inhibition and indirect excitation, with the net effect being potentially a smaller decrease or even an increase in firing rate compared to more potent serotonin reuptake inhibitors. Secondary amine tricyclics have been shown to be less potent at decreasing the firing rate of serotonergic cells compared to their tertiary amine counterparts[4].
-
Chronic Effects: Chronic administration would likely lead to desensitization of 5-HT1A autoreceptors, similar to other antidepressants, which would tend to increase the firing rate of serotonergic neurons.
Experimental Protocols
The following are generalized protocols for investigating the effects of N-desmethylclomipramine on neuronal firing rates, based on standard electrophysiological techniques.
In Vivo Extracellular Single-Unit Recording
This technique allows for the recording of the firing activity of individual neurons in the brain of an anesthetized or awake, freely moving animal.
1. Animal Preparation:
- Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane).
- The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull above the target brain region (e.g., locus coeruleus or dorsal raphe nucleus).
2. Drug Administration:
- N-desmethylclomipramine is dissolved in a suitable vehicle (e.g., saline).
- The drug can be administered systemically via intravenous (i.v.) or intraperitoneal (i.p.) injection. For more localized effects, microiontophoresis can be used to apply the drug directly onto the neuron being recorded.
3. Recording:
- A glass microelectrode is lowered into the target brain region.
- The spontaneous firing rate of individual neurons is recorded before (baseline) and after drug administration.
- Neurons are identified based on their characteristic firing patterns and responses to physiological stimuli (e.g., paw pinch for LC neurons).
4. Data Analysis:
- The firing rate (spikes/second) is calculated for the baseline period and for various time points after drug administration.
- The percentage change in firing rate from baseline is determined to quantify the effect of the drug.
Signaling Pathways and Logical Relationships
The effects of N-desmethylclomipramine on neuronal firing are mediated by its interaction with monoamine transporters, leading to downstream changes in receptor activation and neuronal excitability.
References
- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant drugs with differing pharmacological actions decrease activity of locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Non-competitive inhibition of clomipramine N-demethylation by fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Desmethylclomipramine in Brain Tissue by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethylclomipramine is the primary and pharmacologically active metabolite of clomipramine (B1669221), a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder and depression.[1][2] Monitoring the concentration of N-desmethylclomipramine in brain tissue is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing blood-brain barrier penetration, and evaluating its contribution to the overall therapeutic effect and potential neurotoxicity. This application note provides a detailed protocol for the sensitive and selective quantification of N-desmethylclomipramine in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis.[3][4][5]
The described method is intended for preclinical research and drug development studies. All procedures should be performed in accordance with relevant institutional and regulatory guidelines.
Metabolic Pathway of Clomipramine
Clomipramine is extensively metabolized in the liver, primarily through N-demethylation to form N-desmethylclomipramine. This metabolic conversion is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19, CYP3A4, and CYP1A2 being the major contributors. Further metabolism of both clomipramine and N-desmethylclomipramine can occur via hydroxylation, mediated by CYP2D6.
Experimental Protocols
This protocol is based on established methods for the analysis of small molecules in brain tissue and specific parameters for N-desmethylclomipramine analysis in biological matrices.[4][5]
Materials and Reagents
-
N-Desmethylclomipramine analytical standard
-
N-Desmethylclomipramine-d3 (or other suitable deuterated internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Blank brain tissue from the appropriate species
Equipment
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Analytical balance
-
Calibrated pipettes
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation: Brain Tissue Homogenization and Protein Precipitation
-
Accurately weigh a portion of frozen brain tissue (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., 4 volumes of 0.1% formic acid in water) to the tissue.
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout this process.
-
To a 100 µL aliquot of the brain homogenate, add 10 µL of the internal standard working solution (e.g., 100 ng/mL N-desmethylclomipramine-d3 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Desmethylclomipramine in Biological Matrices using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective detection of N-Desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant Clomipramine (B1669221), in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, involving liquid-liquid extraction, derivatization, and subsequent GC-MS analysis, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
Introduction
N-Desmethylclomipramine is the major pharmacologically active metabolite of Clomipramine, a widely prescribed medication for obsessive-compulsive disorder and major depressive disorder. Monitoring the concentration of both the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and minimizing toxicity. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable analytical approach for the quantification of these compounds in complex biological matrices such as whole blood, plasma, and urine.[1][2] This document outlines a comprehensive protocol for the determination of N-Desmethylclomipramine by GC-MS, including sample preparation, derivatization, instrumental analysis, and data interpretation.
Experimental Workflow
Figure 1. Experimental workflow for GC-MS analysis of N-Desmethylclomipramine.
Experimental Protocols
This protocol is a synthesis of methodologies reported for the analysis of N-Desmethylclomipramine and other tricyclic antidepressants.[1][2][3]
Materials and Reagents
-
N-Desmethylclomipramine standard
-
Deuterium-labeled internal standard (e.g., Clomipramine-d3, N-desmethyl Clomipramine-d3)
-
n-Heptane (analytical grade)
-
Isoamyl alcohol (analytical grade)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) or other suitable derivatizing agent (e.g., Heptafluorobutyric anhydride (HFBA), BSTFA)[1][4]
-
Methanol (B129727) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Whole blood, plasma, or serum samples
Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Sample Collection: Collect biological samples (e.g., 1 mL of whole blood) in appropriate tubes.
-
Internal Standard Addition: Spike the sample with a known amount of the deuterium-labeled internal standard.[1]
-
Alkalinization: Adjust the pH of the sample to a basic range using NaOH solution.
-
First Extraction: Add 5 mL of n-heptane-isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.[1] Centrifuge at 3000 rpm for 10 minutes.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Back-Extraction: Add 1 mL of 0.1 M HCl to the organic extract, vortex for 5 minutes, and centrifuge. Discard the upper organic layer.
-
Re-Extraction: Make the remaining aqueous layer basic with NaOH solution. Add 200 µL of n-heptane, vortex for 5 minutes, and centrifuge.
-
Derivatization: Transfer the organic layer to a new vial. Add 20 µL of pentafluoropropionic anhydride (PFPA) and incubate at 70°C for 30 minutes.[1]
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
Alternative Sample Preparation: Hollow-Fiber Liquid–Phase Microextraction (HF-LPME)
For a micro-extraction approach, HF-LPME can be employed.[2][3]
-
Setup: Use a polypropylene (B1209903) porous hollow fiber. The organic phase can be dodecane, and the acceptor phase can be 0.1 M formic acid.[3]
-
Extraction: Place 4.0 mL of the sample solution in a vial with the HF-LPME setup and stir.
-
Collection: After extraction, withdraw the acceptor phase.
-
Evaporation and Reconstitution: Evaporate the acceptor phase and reconstitute the residue in methanol for analysis.[3]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent DB-5MS[2][3] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2] |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized N-Desmethylclomipramine and internal standard. |
Quantitative Data
The following table summarizes the quantitative performance data from various studies for the determination of N-Desmethylclomipramine and related compounds using GC-MS.
| Analyte | Matrix | Extraction Method | Derivatizing Agent | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Reference |
| N-Desmethylclomipramine | Whole Blood | Liquid-Liquid Extraction | Pentafluoropropionic anhydride | ~2 nmol/L (LOD) | [1] |
| N-Desmethylclomipramine | Whole Blood | Hollow-Fiber Liquid–Phase Microextraction | Not specified | 0.2 ng/mL (LOQ) | [3] |
| N-Desmethylclomipramine & other antidepressants | Whole Blood | Solid-Phase Extraction | Heptafluorobutyric anhydride | 1–5 ng/mL (LOQ) | [2] |
| Amitriptyline, Imipramine | Urine | Liquid-Liquid Extraction | BSTFA-1% TMCS | 100 µg/mL (LOQ) | [3] |
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical progression from sample to result.
Figure 2. Logical flow of the analytical process for N-Desmethylclomipramine detection.
Discussion
The choice of sample preparation technique is critical for achieving high sensitivity and selectivity. Liquid-liquid extraction is a classic and effective method for isolating tricyclic antidepressants from biological matrices.[1][2] However, modern microextraction techniques like HF-LPME offer advantages such as reduced solvent consumption and higher enrichment factors.[2][3]
Derivatization of the secondary amine group of N-Desmethylclomipramine is essential for improving its chromatographic properties and thermal stability for GC analysis.[5] Acylating reagents like PFPA and HFBA are commonly used for this purpose.[1][4]
The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification.[1]
The GC-MS method, particularly when operated in the SIM mode, provides excellent selectivity and sensitivity for the detection of N-Desmethylclomipramine, even at the low concentrations typically found in clinical and forensic samples.[1]
Conclusion
The GC-MS methodology detailed in this application note provides a reliable and sensitive approach for the quantification of N-Desmethylclomipramine in biological samples. The combination of efficient sample preparation, appropriate derivatization, and selective mass spectrometric detection allows for accurate and precise measurements, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Simultaneous determination of clomipramine and its N-desmethyl metabolite in human whole blood by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Solid-Phase Extraction of N-Desmethyl Clomipramine from Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of N-Desmethyl clomipramine (B1669221), the primary active metabolite of the tricyclic antidepressant clomipramine, from human serum. The protocol is intended for use in research, clinical, and drug development settings for the quantitative analysis of this compound.
Introduction
N-Desmethyl clomipramine is the major pharmacologically active metabolite of clomipramine. Monitoring its concentration in serum is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices like serum prior to chromatographic analysis. This method offers advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation.
The following protocol is based on established methods utilizing cation exchange or reversed-phase SPE cartridges for the selective isolation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various methods for the determination of this compound in plasma or serum.
| Parameter | This compound | Clomipramine | Analytical Method | Reference |
| Linearity Range | 0.500 - 200.000 ng/mL | 0.500 - 200.000 ng/mL | LC-MS/MS | [1][2] |
| 2.5 - 120 ng/mL | 2.5 - 120 ng/mL | HPLC-UV | [3][4][5][6] | |
| 5.00 - 1000 µg/L | 5.00 - 1000 µg/L | Not Specified | [1] | |
| Limit of Quantification (LOQ) | < 5 ng/mL | < 5 ng/mL | HPLC-UV | [3][4] |
| 1.00 - 5.00 µg/L | 1.00 - 5.00 µg/L | Not Specified | [1] | |
| Limit of Detection (LOD) | < 1 ng/mL | < 1 ng/mL | HPLC-UV | [3][4] |
| 0.30 - 1.50 µg/L | 0.30 - 1.50 µg/L | Not Specified | [1] | |
| 10 ng/ml | 2 ng/ml | HPLC-UV | [7] | |
| Recovery | 62 - 72% | 62 - 72% | HPLC-UV | [3][4] |
| 97.0 - 100.3% | 97.0 - 100.3% | HPLC-UV | [8] | |
| > 95% | > 95% | GC-MS | [9] | |
| Intra-day & Inter-day Precision (CV%) | < 18.3% | < 18.3% | HPLC-UV | [3][4][5][6] |
| Correlation Coefficient (r²) | 0.9979 | 0.9950 | HPLC-UV | [3][4][5][6] |
| 0.98 - 0.99 | 0.98 - 0.99 | HPLC-UV | [8] |
Experimental Protocols
Two primary solid-phase extraction methods are described: Cation Exchange SPE and Reversed-Phase SPE.
Method 1: Cation Exchange Solid-Phase Extraction
This method is suitable for the selective extraction of basic compounds like this compound from a neutral sample matrix.
1. Materials and Reagents
-
Cation exchange SPE cartridges
-
Serum samples
-
Internal Standard (e.g., Clomipramine-d3, this compound-d3)[2]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate
-
Deionized water
-
Ammonium hydroxide (B78521)
-
Formic acid
2. Sample Pre-treatment
-
Allow serum samples to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of serum, add the internal standard.
-
The sample is now ready for loading onto the SPE cartridge.
3. Solid-Phase Extraction Protocol
-
Conditioning: Condition the cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 10 mM ammonium acetate).
-
Sample Loading: Load the pre-treated serum sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent. For cation exchange, this is typically a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Dry Down and Reconstitution:
4. Analysis
-
The reconstituted sample is now ready for injection into an analytical instrument such as an LC-MS/MS system.
Method 2: Reversed-Phase (C2) Solid-Phase Extraction
This method utilizes hydrophobic interactions to retain this compound.
1. Materials and Reagents
-
Isolute C2 SPE columns[8]
-
Serum samples
-
Internal Standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Deionized water
2. Sample Pre-treatment
-
Allow serum samples to thaw to room temperature and vortex.
-
To 1 mL of serum, add the internal standard.
3. Solid-Phase Extraction Protocol
-
Conditioning: Condition the Isolute C2 SPE column with 1 mL of methanol followed by 1 mL of deionized water[8].
-
Sample Loading: Load the pre-treated serum sample onto the conditioned column[8].
-
Washing: Wash the column with a suitable aqueous solution to remove polar interferences.
-
Elution: Elute this compound and the internal standard with an appropriate organic solvent mixture. The specific composition of the elution solvent used in the reference was an eluent consisting of 10 mM K2HPO4-acetonitrile-methanol (35:25:40 v/v/v)[8].
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
4. Analysis
-
Analyze the reconstituted sample using a suitable chromatographic method, such as HPLC-UV, with detection at 214 nm[8].
Visualizations
Solid-Phase Extraction Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of clomipramine and desmethylclomipramine in plasma by means of liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of clomipramine, N-desmethyl-clomipramine, imipramine, and dehydroimipramine in biological fluids by selective ion monitoring, and pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl clomipramine as a reference standard in analytical chemistry
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Desmethylclomipramine, also known as norclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine (B1669221).[1][2][3] As a crucial analyte in clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring, the availability of a high-purity N-Desmethylclomipramine reference standard is paramount for accurate quantification. This document provides detailed application notes and protocols for the use of N-Desmethylclomipramine as a reference standard in analytical chemistry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Certified reference materials are available from various suppliers and are suitable for use in urine drug testing, clinical toxicology, or forensic analysis by LC-MS/MS or GC/MS.[4]
Physicochemical Properties and Storage
Proper handling and storage of the reference standard are critical to maintain its integrity and ensure accurate analytical results.
| Property | Value |
| Chemical Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine hydrochloride |
| Alternate Names | Desmethylclomipramine (B1197806) hydrochloride; Norclomipramine hydrochloride |
| CAS Number | 29854-14-6 |
| Molecular Formula | C18H21ClN2 · HCl |
| Molecular Weight | 337.29 g/mol |
| Purity | >95% (HPLC)[5] |
| Storage Temperature | -20°C[5] |
| Stability | Stable for at least 1 year at recommended storage conditions.[6][7] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[8][9] |
Metabolic Pathway of Clomipramine
N-Desmethylclomipramine is formed in the liver primarily through the N-demethylation of clomipramine. This metabolic process is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP2C19, CYP3A4, and CYP1A2.[1][2][10] N-Desmethylclomipramine is itself further metabolized, primarily through hydroxylation by CYP2D6.[1][10]
Caption: Metabolic pathway of clomipramine to N-Desmethylclomipramine.
Analytical Method: Quantification by LC-MS/MS
A sensitive and selective LC-MS/MS method is the preferred technique for the simultaneous quantification of clomipramine and N-Desmethylclomipramine in biological matrices such as human plasma.[11][12]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of N-Desmethylclomipramine in a research or clinical setting.
Caption: Experimental workflow for N-Desmethylclomipramine analysis.
Detailed Experimental Protocol
This protocol is a representative example for the quantification of N-Desmethylclomipramine in human plasma.
4.2.1. Materials and Reagents
-
N-Desmethylclomipramine reference standard
-
N-Desmethylclomipramine-d3 internal standard (IS)[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., cation exchange)[11][12]
4.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[11][12] |
| Mobile Phase | Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[11][12] |
| Flow Rate | 0.4 mL/min[13] |
| Column Temperature | 40 °C[13] |
| Injection Volume | 5 µL[13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4.2.4. Mass Spectrometry Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| N-Desmethylclomipramine | 301.1 | 72.1[11][12] |
| N-Desmethylclomipramine-d3 (IS) | 304.2 | 75.2[11][12] |
| Clomipramine | 315.2 | 86.2[11][12] |
4.2.5. Sample Preparation (Solid Phase Extraction)
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
To 500 µL of plasma, add the internal standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method Validation Parameters
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of N-Desmethylclomipramine.
| Parameter | Typical Value |
| Linearity Range | 0.500 - 200.000 ng/mL[11][12] |
| Correlation Coefficient (r²) | > 0.990[13] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[11] |
| Intra- and Inter-batch Precision (RSD%) | < 15%[13] |
| Accuracy | 90% - 110%[13] |
| Recovery | > 95%[14] |
Applications
The use of N-Desmethylclomipramine as a reference standard is essential in various applications:
-
Therapeutic Drug Monitoring (TDM): To optimize clomipramine dosage and minimize adverse effects by monitoring the levels of both the parent drug and its active metabolite.
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To characterize the absorption, distribution, metabolism, and excretion of clomipramine.[11][12][15]
-
Forensic and Clinical Toxicology: For the accurate identification and quantification of N-Desmethylclomipramine in cases of overdose or poisoning.
-
Drug Metabolism Studies: To investigate the in vitro and in vivo metabolism of clomipramine and potential drug-drug interactions.[10]
Conclusion
N-Desmethylclomipramine serves as an indispensable reference standard for the accurate and reliable quantification of this active metabolite in various biological matrices. The detailed LC-MS/MS protocol and method validation parameters provided in this application note offer a robust framework for researchers and analysts in diverse fields of drug analysis. The use of high-purity, certified reference standards is fundamental to ensuring data quality and integrity in both research and routine analytical testing.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Norclomipramine - Wikipedia [en.wikipedia.org]
- 4. N-Desmethylclomipramine HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. N-Desmethyl Clomipramine Hydrochloride | LGC Standards [lgcstandards.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Clomipramine and this compound: Selective and Sensitiv...: Ingenta Connect [ingentaconnect.com]
- 13. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of clomipramine, N-desmethyl-clomipramine, imipramine, and dehydroimipramine in biological fluids by selective ion monitoring, and pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of clomipramine and desmethylclomipramine after single-dose intravenous and oral administrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using N-Desmethylclomipramine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethylclomipramine, also known as norclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine. It plays a significant role in the therapeutic effects of its parent compound by inhibiting the reuptake of monoamine neurotransmitters. Notably, N-desmethylclomipramine exhibits a distinct pharmacological profile, with a higher potency for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) compared to clomipramine, while being a less potent inhibitor of the serotonin (B10506) transporter (SERT).[1] This differential activity makes N-desmethylclomipramine a valuable tool in neuroscience research and drug development for dissecting the roles of individual monoamine transporters and for the characterization of novel psychoactive compounds.
These application notes provide detailed protocols for utilizing N-desmethylclomipramine in competitive binding assays to determine the affinity of test compounds for the serotonin and norepinephrine transporters.
Pharmacological Profile of N-Desmethylclomipramine
N-desmethylclomipramine's primary mechanism of action is the blockade of monoamine reuptake by binding to their respective transporters. This inhibition leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Its binding affinity is highest for the norepinephrine transporter, followed by the serotonin transporter. While it is a more potent inhibitor of dopamine uptake than its parent compound, clomipramine, its affinity for the dopamine transporter is generally lower than for SERT and NET.[1]
Quantitative Data: Binding Affinities of N-Desmethylclomipramine
The following table summarizes the in vitro binding affinities (Ki) of N-desmethylclomipramine for the human serotonin and norepinephrine transporters. Lower Ki values indicate a higher binding affinity.
| Compound | Target Transporter | Ki (nM) |
| N-Desmethylclomipramine | Serotonin Transporter (SERT) | 1.8 |
| Norepinephrine Transporter (NET) | 0.4 | |
| Dopamine Transporter (DAT) | Less potent inhibitor; specific Ki values are not consistently reported but are significantly higher than for SERT and NET. |
Note: Ki values can vary between studies depending on the experimental conditions, such as radioligand used, tissue source, and buffer composition.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the Serotonin Transporter (SERT)
This protocol is designed to determine the binding affinity of a test compound for the human serotonin transporter using N-desmethylclomipramine as a reference compound. The assay is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to SERT.
Materials and Reagents:
-
Membrane Preparation: Human platelet membranes or cell membranes from a cell line stably expressing the human SERT.
-
Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol).
-
Reference Compound: N-Desmethylclomipramine hydrochloride.
-
Test Compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinator: 10 µM Fluoxetine.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and N-desmethylclomipramine in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]Citalopram in assay buffer to a final concentration of ~1 nM.
-
Thaw the membrane preparation on ice and dilute to a final protein concentration of 5-10 µ g/well in assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Citalopram solution, and 100 µL of membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Fluoxetine, 50 µL of [³H]Citalopram solution, and 100 µL of membrane preparation to designated wells.
-
Test Compound/Reference Compound: Add 50 µL of each dilution of the test compound or N-desmethylclomipramine, 50 µL of [³H]Citalopram solution, and 100 µL of membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature (22-25°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: Competitive Radioligand Binding Assay for the Norepinephrine Transporter (NET)
This protocol outlines the procedure for determining the binding affinity of a test compound for the human norepinephrine transporter.
Materials and Reagents:
-
Membrane Preparation: Rat cortical membranes or cell membranes from a cell line stably expressing the human NET.
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).
-
Reference Compound: N-Desmethylclomipramine hydrochloride.
-
Test Compound.
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinator: 10 µM Desipramine.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and N-desmethylclomipramine in assay buffer.
-
Dilute the [³H]Nisoxetine in assay buffer to a final concentration of ~1-2 nM.
-
Thaw the membrane preparation on ice and dilute to a final protein concentration of 100-200 µ g/well in assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Nisoxetine solution, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine solution, and 100 µL of membrane preparation.
-
Test Compound/Reference Compound: Add 50 µL of each dilution of the test compound or N-desmethylclomipramine, 50 µL of [³H]Nisoxetine solution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash three times with ice-cold wash buffer.
-
Scintillation Counting: Perform scintillation counting as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Ki values.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of the serotonin and norepinephrine transporters and the inhibitory effect of N-desmethylclomipramine.
Caption: Mechanism of Serotonin Transporter (SERT) and inhibition by N-desmethylclomipramine.
Caption: Mechanism of Norepinephrine Transporter (NET) and inhibition by N-desmethylclomipramine.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
References
Application Notes & Protocols: Cell-Based Assays for N-Desmethyl Clomipramine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl clomipramine (B1669221) is the primary and pharmacologically active metabolite of the tricyclic antidepressant clomipramine.[1][2] Like its parent compound, N-Desmethyl clomipramine contributes significantly to the therapeutic effects observed in clinical settings.[3] Its mechanism of action primarily involves the inhibition of neurotransmitter reuptake, although its affinity for specific transporters differs from that of clomipramine. This compound is a more potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT) compared to clomipramine.[2][3][4]
These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the activity, potency, and potential cytotoxicity of this compound. The assays are essential for preclinical drug discovery, mechanism of action studies, and lead optimization.
Mechanism of Action Overview
The principal therapeutic effect of this compound is attributed to its blockade of NET and, to a lesser extent, SERT at the presynaptic terminal.[1][2] This inhibition increases the concentration of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission.[5] Cell-based assays are critical for quantifying the inhibitory potency of the compound on these transporters and for investigating downstream signaling events and potential off-target effects.
Caption: Mechanism of this compound at the synapse.
Quantitative Data Summary
The following tables summarize the inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) for this compound and its parent compound, clomipramine, against their primary targets. This data provides a benchmark for expected experimental outcomes.
Table 1: Transporter Binding Affinities (Kᵢ, nM)
| Compound | Target | Kᵢ (nM) |
| This compound | NET | 0.4 [4] |
| SERT | 1.8 [4] | |
| Clomipramine | NET | 28[4] |
| SERT | 0.25[4] | |
| Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. |
Table 2: Functional Activity (IC₅₀/EC₅₀/Kᴅ)
| Compound | Assay | Target | Value | Units |
| This compound | NET Occupancy (in vivo PET) | NET | 4.4[6] | ng/mL (Plasma Kᴅ) |
| NET Occupancy (in vivo PET) | NET | 0.11[6] | mg/kg (Dose Kᴅ) | |
| Clomipramine | NET Occupancy (in vivo PET) | NET | 24.5[6] | ng/mL (Plasma Kᴅ) |
| NET Occupancy (in vivo PET) | NET | 0.44[6] | mg/kg (Dose Kᴅ) | |
| SERT Occupancy (in vivo PET) | SERT | 1.42[7] | ng/mL (Plasma EC₅₀) | |
| Kᴅ (dissociation constant) and EC₅₀ (half-maximal effective concentration) from in vivo PET studies represent the plasma concentration or dose required to occupy 50% of the target transporters. |
Experimental Protocols
Assay 1: Neurotransmitter Transporter Uptake Assay
This functional assay directly measures the ability of this compound to inhibit the uptake of norepinephrine or serotonin into cells engineered to express the respective transporters.[8] Both radiolabeled and fluorescent methods are common.[9][10][11] A fluorescent-based protocol is provided below for its safety and high-throughput compatibility.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychotropical.com [psychotropical.com]
- 8. benchchem.com [benchchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
Application Note & Protocol: Proposed Synthesis of Radiolabeled [¹¹C]N-Desmethyl Clomipramine for PET Imaging
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and radiopharmaceutical chemistry.
Introduction: N-Desmethyl clomipramine (B1669221) is the primary active metabolite of the tricyclic antidepressant clomipramine. It is a potent inhibitor of the norepinephrine (B1679862) transporter (NET), playing a significant role in the therapeutic effects of its parent drug. The development of a radiolabeled version of N-Desmethyl clomipramine, particularly with a short-lived positron-emitting isotope like Carbon-11 (¹¹C, t½ = 20.4 min), would provide a valuable tool for in vivo imaging with Positron Emission Tomography (PET). Such a radiotracer would enable the direct measurement of NET occupancy in the brain, offering insights into the pharmacodynamics of antidepressants and aiding in the development of novel therapeutics targeting the noradrenergic system.
This document outlines a proposed protocol for the synthesis of [¹¹C]this compound based on established ¹¹C-methylation methodologies for primary and secondary amines. As no direct synthesis for this specific radiotracer has been published, this protocol is derived from analogous radiolabeling procedures.
Proposed Experimental Protocol
This protocol describes the synthesis of [¹¹C]this compound via the N-methylation of a suitable precursor, N,N-didesmethylclomipramine, using [¹¹C]methyl iodide.
1. Precursor and Reagents:
-
Precursor: N,N-didesmethylclomipramine (3-chloro-5-(3-aminopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine)
-
Radiolabeling Agent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Base (optional, for optimization): An insoluble inorganic base such as potassium carbonate (K₂CO₃) or lithium nitride (Li₃N) may be used to enhance reactivity.[1][2]
-
Reductant (for alternative reductive amination): A mild reductant like a 2-picoline borane (B79455) complex could be used if employing [¹¹C]formaldehyde.[3]
-
HPLC Mobile Phase: Acetonitrile (B52724) and water (with an additive like 0.1% formic acid or ammonium (B1175870) formate).
-
Final Formulation Solution: Sterile saline (0.9% NaCl) with ≤10% ethanol (B145695).
2. Production of [¹¹C]Methyl Iodide:
[¹¹C]Methyl iodide is the most commonly used reagent for ¹¹C-methylation.[1][4] It is typically produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄. A common method involves the reduction of [¹¹C]CO₂ to [¹¹C]CH₄, followed by gas-phase iodination to produce [¹¹C]CH₃I. The resulting [¹¹C]CH₃I is trapped in the reaction solvent (DMF).
3. Proposed Radiosynthesis of [¹¹C]this compound:
The proposed synthesis involves the direct N-methylation of the primary amine of the N,N-didesmethylclomipramine precursor.
-
Step 1: Precursor Preparation: Dissolve 0.5-1.0 mg of N,N-didesmethylclomipramine in 200-300 µL of anhydrous DMF in a sealed reaction vessel.
-
Step 2: Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature. The reaction vessel can be gently agitated using sonication to promote the reaction with solid bases.[1][2] The reaction is allowed to proceed for 5-10 minutes. Moderate heating (e.g., 70-80°C) may be applied to increase the reaction rate if room temperature methylation is slow.
-
Step 3: Quenching: After the reaction time, quench the reaction by adding 0.5 mL of the initial HPLC mobile phase.
4. Purification by High-Performance Liquid Chromatography (HPLC):
The crude reaction mixture is purified using semi-preparative reverse-phase HPLC to separate [¹¹C]this compound from the unreacted precursor and any potential byproducts (e.g., [¹¹C]Clomipramine from di-methylation).
-
Column: C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or ammonium acetate. A typical gradient might be 30% to 70% acetonitrile over 15 minutes.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector (at ~254 nm) in series with a radiation detector.
-
Collection: The fraction corresponding to the [¹¹C]this compound peak is collected.
5. Final Formulation:
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is then eluted from the cartridge with a small volume (0.5-1.0 mL) of ethanol and diluted with sterile saline to provide an injectable solution with an ethanol concentration of ≤10%. The final product should be passed through a sterile 0.22 µm filter into a sterile vial for quality control and subsequent use.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of [¹¹C]this compound, based on typical values reported for similar N-methylation reactions of secondary amines.[5][6]
| Parameter | Expected Value/Range | Notes |
| Precursor Amount | 0.5 - 1.0 mg | |
| Synthesis Time | 35 - 45 minutes | From end of bombardment (EOB) to final product. |
| Radiochemical Yield (RCY) | 25 - 50% | Decay-corrected to EOB, based on starting [¹¹C]CH₃I. |
| Specific Activity (SA) | > 74 GBq/µmol (> 2 Ci/µmol) | At the end of synthesis. High specific activity is crucial for PET tracers to avoid pharmacological effects. |
| Radiochemical Purity | > 98% | Determined by analytical HPLC of the final product. |
| Chemical Purity | > 95% | Determined by UV-HPLC of the final product. |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of [¹¹C]this compound.
Signaling Pathway
Caption: Mechanism of action of this compound at the norepinephrine transporter.
References
- 1. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and in vivo evaluation of N-[11C]methylated imidazopyridineacetamides as PET tracers for peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Desmethyl Clomipramine Peak Resolution in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-Desmethyl clomipramine (B1669221). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and enhance the peak resolution of this critical analyte.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution for N-Desmethyl clomipramine?
A1: Poor peak resolution for this compound, often observed as peak tailing, fronting, or broadening, can stem from several factors. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the surface of silica-based columns can interact with the basic amine functional group of this compound, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.[1][2]
-
Suboptimal Mobile Phase Composition: An incorrect ratio of organic modifier to aqueous buffer can lead to insufficient retention or co-elution with other components, such as the parent drug, clomipramine.[3][4]
-
Column Overload: Injecting an excessive amount of the analyte can saturate the stationary phase, causing peak fronting or broadening.[2][5][6]
-
Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can lead to distorted or split peaks.[2][6][7]
-
Column Contamination or Degradation: The accumulation of contaminants or the degradation of the stationary phase can create active sites or voids in the column, resulting in poor peak shapes.[3][4][5][8]
-
System Issues: Problems such as excessive extra-column volume, leaks, or temperature fluctuations can also contribute to band broadening and poor resolution.[6][7]
Q2: What is the ideal mobile phase pH for the analysis of this compound?
A2: For basic compounds like this compound, it is generally recommended to use a mobile phase with a low pH, typically between 2.5 and 4.0.[2] This ensures that the silanol groups on the silica-based column are protonated (Si-OH) and less likely to interact with the protonated amine group of the analyte through ion-exchange, which is a common cause of peak tailing.[2] One published method for the simultaneous determination of clomipramine and its metabolites successfully utilized a mobile phase with a phosphate (B84403) buffer.[9]
Q3: Which organic modifier, methanol (B129727) or acetonitrile (B52724), is better for this compound analysis?
A3: Both methanol and acetonitrile can be used as organic modifiers in the mobile phase. Acetonitrile often provides greater elution strength, which can result in shorter retention times and sharper peaks. However, methanol can sometimes improve the peak shape of basic compounds due to its ability to form hydrogen bonds, which can help mask interactions with silanol groups.[2] The optimal choice may require empirical testing to determine which solvent provides the best peak shape and resolution for your specific analytical method.
Q4: How does column temperature affect the peak shape of this compound?
A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and result in narrower, more symmetrical peaks.[10] For tricyclic antidepressants like clomipramine and its metabolites, operating at an elevated temperature (e.g., 40-50°C) can enhance column efficiency and improve peak shape.[2][11] However, it is crucial to avoid excessively high temperatures that could potentially degrade the analyte or the column's stationary phase.[11]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Protocols:
-
Adjusting Mobile Phase pH:
-
Problem: The mobile phase pH may be too high, leading to interactions between the ionized analyte and residual silanol groups on the column.
-
Protocol: Prepare a fresh mobile phase and carefully adjust the pH of the aqueous component to a value between 2.5 and 4.0 using an appropriate acid (e.g., phosphoric acid or formic acid) before mixing with the organic modifier.[12] Ensure the pH is stable and consistent between batches.
-
-
Increasing Buffer Concentration:
-
Problem: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[3]
-
Protocol: If the buffer concentration is below 20 mM, prepare a new mobile phase with a higher buffer concentration, in the range of 20-50 mM. Ensure the buffer salt is fully dissolved and the mobile phase is properly mixed and degassed.
-
-
Column Washing and Replacement:
-
Problem: An old or contaminated column can have active sites that cause peak tailing.[3][4][5]
-
Protocol: If the peak shape does not improve with mobile phase adjustments, a thorough column wash is recommended. A generic washing sequence for a reversed-phase column could be:
-
Water (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
Hexane (20 column volumes) - Use with caution and ensure compatibility with your HPLC system.
-
Isopropanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Finally, equilibrate with your mobile phase.
-
-
If the peak shape remains poor after washing, the column may be permanently damaged and should be replaced with a new, high-quality, end-capped C8 or C18 column.
-
Issue 2: Peak Fronting
Peak fronting is often an indication of column overload or sample solvent issues.
Logical Relationship Diagram for Peak Fronting
Caption: Causes and solutions for HPLC peak fronting.
Detailed Protocols:
-
Reducing Sample Concentration/Injection Volume:
-
Problem: Injecting too much analyte can saturate the stationary phase.[2]
-
Protocol: Reduce the injection volume by half and re-inject. If the peak shape improves, sample overload is a likely cause. Alternatively, dilute the sample concentration and inject the original volume.
-
-
Matching Sample Solvent to Mobile Phase:
-
Problem: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread and elute too quickly, causing fronting.[2][6]
-
Protocol: Whenever possible, dissolve this compound in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. For example, if your mobile phase is 50% acetonitrile, your sample solvent should have a lower percentage of acetonitrile. Prepare a new sample in the mobile phase and inject it to see if the peak shape improves.
-
Issue 3: Broad Peaks and Poor Resolution Between this compound and Clomipramine
Broad peaks reduce resolution and can make accurate quantification difficult.
Experimental Workflow for Improving Resolution
Caption: A workflow for systematically improving peak resolution.
Detailed Protocols:
-
Optimizing Mobile Phase Strength:
-
Problem: The elution strength of the mobile phase may not be optimal for separating this compound from its parent compound, clomipramine.
-
Protocol: Systematically vary the percentage of the organic modifier in the mobile phase. A decrease in the organic content will generally increase retention and may improve the separation between the two compounds. Conversely, for gradient elution, a shallower gradient can improve resolution for closely eluting peaks.[11]
-
-
Adjusting Flow Rate:
-
Problem: The flow rate may be too high, not allowing for sufficient interaction between the analytes and the stationary phase.
-
Protocol: Reduce the flow rate. For example, if the current flow rate is 1.5 mL/min, try reducing it to 1.0 mL/min or 0.8 mL/min.[10][11] This will increase the run time but often leads to sharper peaks and better resolution.
-
Quantitative Data and Methodologies
The following tables summarize HPLC parameters from published methods for the analysis of clomipramine and this compound. These can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Lichrospher CN (250 x 4 mm, 5 µm)[9] | Perkin Elmer C-8 reverse phase ODS2[12] | BDS Hypersil C18 (100 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase | 10 mM K₂HPO₄ - Acetonitrile - Methanol (35:25:40 v/v/v)[9] | Acetonitrile - Water (75:25 v/v) with 0.01% Triethylamine, pH adjusted to 4.0 with orthophosphoric acid[12] | Methanol - Acetonitrile - 10 mM Ammonium Acetate (35:35:30 v/v/v)[13] |
| Flow Rate | 1.5 mL/min[9] | Not specified | Not specified |
| Detection (UV) | 214 nm[9] | 215 nm[12] | N/A (LC-MS/MS) |
Table 2: Retention Times of Clomipramine and this compound
| Analyte | Method 1 (min) | Method 2 (min) |
| Clomipramine | Not specified individually | 10.3 ± 0.3[14][15] |
| This compound | Not specified individually | 9.5 ± 0.3[14][15] |
Note: The elution order of clomipramine and this compound can vary depending on the specific chromatographic conditions.
By systematically addressing the potential causes of poor peak resolution and utilizing the provided protocols and reference methods, researchers can significantly improve the quality of their HPLC data for this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of N-Desmethyl Clomipramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of N-Desmethyl clomipramine (B1669221).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of N-Desmethyl clomipramine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected compounds from the sample matrix.[1] In the context of this compound analysis in biological samples (e.g., plasma, serum, urine), endogenous components like phospholipids, salts, and metabolites can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical method.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[2] Another approach is the post-extraction spike method, where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution.[4]
Q3: What are the primary sources of matrix effects in plasma or serum samples for this compound analysis?
A3: Phospholipids are a major source of matrix effects, particularly ion suppression, in the analysis of biological fluids.[2] These molecules are abundant in cell membranes and can co-extract with the analyte of interest. Other sources include salts, endogenous metabolites, and other administered drugs or their metabolites.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate and precise quantification through ratiometric analysis.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on overcoming matrix effects.
Issue 1: Low signal intensity and poor sensitivity for this compound.
This is a primary indicator of significant ion suppression.
| Troubleshooting Steps | Recommended Actions |
| Optimize Sample Preparation | Employ a more rigorous sample clean-up method. Solid-Phase Extraction (SPE) with a cation exchange mechanism is highly effective for basic compounds like this compound.[6] Liquid-Liquid Extraction (LLE) can also provide clean extracts. Protein precipitation (PPT) is a simpler but generally less effective method for removing phospholipids.[7] |
| Improve Chromatographic Separation | Modify the LC gradient to separate this compound from the regions of ion suppression. Utilizing a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can alter selectivity and improve resolution. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | If not already in use, incorporate this compound-d3 as the internal standard to compensate for signal variability caused by matrix effects. |
| Sample Dilution | Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ). |
Issue 2: High variability and poor reproducibility in quantitative results.
This can be caused by inconsistent matrix effects between different samples.
| Troubleshooting Steps | Recommended Actions |
| Standardize Sample Collection and Handling | Ensure consistent procedures for sample collection, processing, and storage to minimize variability in the sample matrix. |
| Implement a Robust Sample Preparation Protocol | Use a validated and consistent sample preparation method, such as SPE, to ensure uniform clean-up across all samples. |
| Utilize Matrix-Matched Calibrators | Prepare calibration standards and quality control samples in the same biological matrix as the study samples to normalize the matrix effects. |
| Employ a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the most effective way to correct for sample-to-sample variations in matrix effects. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. The following table summarizes the typical performance of different techniques for the analysis of tricyclic antidepressants in biological matrices.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | Can be significant (>25%) | Simple, fast, and inexpensive.[8] | Provides the least clean extracts, significant phospholipid content remains.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Generally low (<15%) | Provides clean extracts with good removal of phospholipids.[1] | Can be labor-intensive, may have lower recovery for polar metabolites. |
| Solid-Phase Extraction (SPE) | > 90 | Minimal (<10%) | Provides the cleanest extracts, high analyte recovery, and can be automated.[9][10] | More expensive and requires method development. |
Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol for this compound in Human Plasma
This protocol is adapted from a validated method for the analysis of clomipramine and its metabolites.[6][11]
-
Materials:
-
Cation exchange SPE cartridges (e.g., Isolute C2).[11]
-
Deionized water
-
Elution solvent: 5% ammonium (B1175870) hydroxide (B78521) in methanol
-
Internal standard spiking solution (this compound-d3)
-
Plasma samples
-
-
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analytical Method
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: A workflow diagram for systematically troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Mechanism of action of this compound as a serotonin-norepinephrine reuptake inhibitor.
References
- 1. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. waters.com [waters.com]
- 8. actapharmsci.com [actapharmsci.com]
- 9. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Desmethylclomipramine Extraction from Whole Blood
Welcome to the technical support center for the extraction of N-Desmethylclomipramine from whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction of N-Desmethylclomipramine from whole blood using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect pH: N-Desmethylclomipramine is a basic compound (pKa ≈ 10.02) and requires a basic pH to be in its neutral, more organic-soluble form for efficient extraction.[1] | Ensure the pH of the whole blood sample is adjusted to be at least 1-2 pH units above the pKa. A pH of 11-12 is recommended. Use a strong base like 1M NaOH. |
| Inappropriate Solvent Choice: The organic solvent may not have the optimal polarity to efficiently extract the analyte. N-Desmethylclomipramine has a logP of approximately 4.5, indicating it is quite hydrophobic.[1] | Use a non-polar or moderately polar, water-immiscible organic solvent. A common and effective choice is a mixture of n-heptane and isoamyl alcohol (e.g., 99:1 v/v).[2] Other options include methyl tert-butyl ether (MTBE) or diethyl ether. | |
| Insufficient Mixing/Vortexing: Inadequate mixing prevents the efficient partitioning of the analyte from the aqueous phase to the organic phase. | Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing and maximize the surface area for extraction. | |
| Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to poor recovery and high variability. | To break up emulsions, try adding a small amount of a more polar organic solvent (like isoamyl alcohol if not already present), adding salt (e.g., NaCl), or centrifuging at a higher speed for a longer duration. | |
| High Variability in Results | Inconsistent pH Adjustment: Small variations in pH can significantly impact the extraction efficiency. | Prepare fresh pH adjustment solutions and use a calibrated pH meter to ensure consistent pH across all samples. |
| Incomplete Phase Separation: Aspirating part of the aqueous layer or emulsion along with the organic layer will introduce interferences and affect recovery. | Allow sufficient time for the phases to separate completely after centrifugation. Aspirate the organic layer carefully, leaving a small amount behind to avoid collecting the aqueous phase. | |
| High Background/Interference in Chromatogram | Co-extraction of Matrix Components: Endogenous compounds from the whole blood matrix can be co-extracted with the analyte. | Incorporate a back-extraction step. After the initial extraction into the organic solvent, back-extract the analyte into an acidic aqueous solution (e.g., 0.1M HCl). This will protonate the basic analyte, making it water-soluble and leaving many neutral and acidic interferences in the organic phase. The aqueous phase can then be basified again and re-extracted with a fresh organic solvent.[2] |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect Sorbent Choice: The sorbent chemistry does not provide adequate retention for N-Desmethylclomipramine. | For a basic compound like N-Desmethylclomipramine, a cation exchange or a mixed-mode (e.g., C8/SCX) sorbent is often most effective. A reversed-phase sorbent like C18 can also be used, but pH control is critical. |
| Improper Sample pH: If using a reversed-phase (C18) sorbent, the sample pH should be basic to ensure the analyte is in its neutral form for hydrophobic retention. For a cation exchange sorbent, the pH should be acidic to ensure the analyte is protonated (charged). | For C18 SPE, adjust the sample pH to >11. For cation exchange SPE, adjust the sample pH to <8. | |
| Sorbent Bed Drying Out: If the sorbent bed dries out during conditioning or after sample loading, it can lead to channeling and poor interaction with the analyte. | Ensure the sorbent bed remains solvated throughout the conditioning and loading steps. Do not let the solvent level drop below the top of the sorbent bed. | |
| Aggressive Wash Step: The wash solvent may be too strong, causing the analyte to be prematurely eluted from the sorbent. | Use a weaker wash solvent. For reversed-phase SPE, this could mean decreasing the percentage of organic solvent in the wash solution. For cation exchange, ensure the wash solvent does not disrupt the ionic interaction. | |
| Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | For reversed-phase SPE, use a strong organic solvent like methanol (B129727) or acetonitrile. For cation exchange SPE, the elution solvent should disrupt the ionic bond. This is typically achieved by using a small amount of a base (e.g., ammonium (B1175870) hydroxide) in an organic solvent. For example, 5% ammonium hydroxide (B78521) in methanol. | |
| High Matrix Effects in LC-MS/MS | Insufficient Washing: Co-extracted matrix components, particularly phospholipids (B1166683) from whole blood, are not being adequately removed. | Optimize the wash step. You can increase the volume of the wash solvent or try a wash solvent with a slightly higher organic content that does not elute the analyte. A wash with a solvent like isopropanol (B130326) can be effective at removing phospholipids. |
| Inappropriate Elution Solvent: The elution solvent is co-eluting a large amount of interfering compounds along with the analyte. | Try a more selective elution solvent. Sometimes a stepwise elution with increasing solvent strength can help to fractionate the analyte from interferences. | |
| Poor Reproducibility | Inconsistent Flow Rate: A variable flow rate during sample loading, washing, or elution can lead to inconsistent interaction times with the sorbent. | Use a vacuum or positive pressure manifold to ensure a consistent and controlled flow rate for all samples. Avoid relying on gravity flow alone. |
Frequently Asked Questions (FAQs)
Q1: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for N-Desmethylclomipramine?
A1: Both LLE and SPE can be effective for extracting N-Desmethylclomipramine from whole blood. The choice often depends on the desired level of sample cleanup, throughput needs, and available equipment.
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LLE is generally less expensive and can be effective, especially when a back-extraction step is included for cleanup.[2] However, it can be more labor-intensive, use larger volumes of organic solvents, and be prone to emulsion formation.
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SPE often provides cleaner extracts, leading to reduced matrix effects, which is particularly important for sensitive LC-MS/MS analysis. It is also more amenable to automation for higher throughput. However, the initial method development can be more complex, and the cost per sample is typically higher due to the price of the cartridges.
Q2: Why is pH control so critical for the extraction of N-Desmethylclomipramine?
A2: N-Desmethylclomipramine is a basic compound with a pKa of about 10.02.[1] Its charge state is dependent on the pH of the solution.
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In acidic conditions (pH < pKa) , it will be protonated (positively charged) and more soluble in aqueous solutions.
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In basic conditions (pH > pKa) , it will be in its neutral (uncharged) form and more soluble in organic solvents. This principle is fundamental to both LLE (partitioning between aqueous and organic phases) and SPE (retention on and elution from the sorbent).
Q3: My recovery is still low after optimizing the pH and solvent. What else can I check?
A3: If recovery remains low, consider the following:
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Analyte Adsorption: N-Desmethylclomipramine can adsorb to glass surfaces. Using silanized glassware can help to minimize this.
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Sample Homogenization: Ensure the whole blood sample is thoroughly mixed before taking an aliquot for extraction. The analyte may be partially bound to red blood cells.
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Evaporation Step: If you are evaporating the final extract to dryness, the analyte may be lost if the temperature is too high or if a strong stream of nitrogen is used. Evaporate at a gentle temperature (e.g., < 40°C).
Q4: I am using GC-MS for analysis. Is there any special consideration for the extraction?
A4: Yes. For GC-MS analysis, N-Desmethylclomipramine, which is a secondary amine, often requires derivatization to improve its chromatographic properties (e.g., peak shape and thermal stability). A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA).[2] Your extraction solvent should be compatible with the derivatization step, and you must ensure the final extract is completely dry before adding the derivatizing agent.
Data Summary
The following tables summarize typical recovery data for tricyclic antidepressants from various studies. Note that recovery can be highly dependent on the specific matrix, concentration, and protocol used.
Table 1: Recovery of Tricyclic Antidepressants using Solid-Phase Extraction (SPE)
| Compound | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Clomipramine (B1669221) | Plasma | C2 | Acetonitrile/Methanol/K2HPO4 | 97.0 - 100.3 | [3] |
| N-Desmethylclomipramine | Plasma | C2 | Acetonitrile/Methanol/K2HPO4 | 97.0 - 100.3 | [3] |
| Clomipramine | Plasma | Cation Exchange | Methanol:Acetonitrile:Ammonium Acetate (B1210297) | Not specified, but method was successful | [4] |
| N-Desmethylclomipramine | Plasma | Cation Exchange | Methanol:Acetonitrile:Ammonium Acetate | Not specified, but method was successful | [4] |
| Various TCAs | Plasma | Oasis HLB | Methanol/Acetonitrile/Ammonium Acetate | 69 - 102 | [5] |
Table 2: Recovery of Tricyclic Antidepressants using Liquid-Liquid Extraction (LLE)
| Compound | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Clomipramine | Plasma | n-Hexane | >95 | [6] |
| N-Desmethylclomipramine | Plasma | n-Hexane | >95 | [6] |
| Amitriptyline, Imipramine, Clomipramine | Plasma | Acetonitrile/n-Hexane | 79 - 98 | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Back-Extraction for GC-MS
This protocol is adapted from a method for the simultaneous determination of clomipramine and its N-desmethyl metabolite in whole blood.[2]
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Sample Preparation: To 1 mL of whole blood in a glass tube, add a known amount of a suitable internal standard (e.g., deuterium-labeled N-Desmethylclomipramine).
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Alkalinization: Add 1 mL of 1M NaOH to raise the pH to >11. Vortex for 30 seconds.
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First Extraction: Add 5 mL of n-heptane:isoamyl alcohol (99:1, v/v). Cap and vortex vigorously for 2 minutes.
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Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the phases.
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Organic Phase Transfer: Carefully transfer the upper organic layer to a new clean glass tube.
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Back-Extraction: Add 2 mL of 0.1M HCl to the organic extract. Vortex for 2 minutes. Centrifuge for 10 minutes. The analyte is now in the lower aqueous phase.
-
Aspirate Organic Layer: Carefully remove and discard the upper organic layer.
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Second Alkalinization: Add 0.5 mL of 2M NaOH to the remaining acidic aqueous phase to raise the pH to >11.
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Second Extraction: Add 3 mL of n-heptane. Vortex for 2 minutes and centrifuge for 10 minutes.
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Final Transfer & Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Derivatization (for GC-MS): Reconstitute the dry residue in 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap and heat at 70°C for 30 minutes. Cool and inject into the GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol is a general procedure for the extraction of tricyclic antidepressants from whole blood using a mixed-mode cation exchange SPE cartridge.
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Sample Pre-treatment: To 0.5 mL of whole blood, add 125 µL of an internal standard solution. Add 2 mL of 0.1M phosphate (B84403) buffer (pH 6.0). Vortex and centrifuge for 10 minutes at 3500 rpm.
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SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX) sequentially with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1M phosphate buffer (pH 6.0). Do not let the cartridge go dry.
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Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
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Washing:
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Wash 1: Pass 3 mL of deionized water through the cartridge.
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Wash 2: Pass 3 mL of 0.1M acetic acid through the cartridge.
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Wash 3: Pass 3 mL of methanol through the cartridge.
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Dry the cartridge thoroughly under high vacuum for 5-10 minutes.
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Elution: Place clean collection tubes under the SPE columns. Elute the analyte by passing 3 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a suitable mobile phase (e.g., 80:20 0.1% formic acid in water:acetonitrile) for LC-MS/MS analysis.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simultaneous determination of clomipramine and its N-desmethyl metabolite in human whole blood by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Desmethyl clomipramine | Drug Metabolite | 303-48-0 | Invivochem [invivochem.com]
- 7. shimadzu.com [shimadzu.com]
Technical Support Center: N-Desmethylclomipramine Stability Testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for N-Desmethylclomipramine stability testing.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethylclomipramine and why is its stability testing important?
A1: N-Desmethylclomipramine, also known as Norclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant Clomipramine (B1669221).[1][2] Stability testing is crucial as it ensures the reliability and accuracy of analytical methods used to quantify N-Desmethylclomipramine in pharmaceutical products and research samples. These studies help to understand how the molecule degrades under various environmental conditions, which is a regulatory requirement for drug development and quality control.[3][4]
Q2: What are the common analytical methods for N-Desmethylclomipramine stability testing?
A2: The most common analytical method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6][7] For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed.[8] These methods are capable of separating N-Desmethylclomipramine from its parent compound, Clomipramine, and other potential degradation products.
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves intentionally degrading a drug substance under more severe conditions than accelerated stability testing.[4] These studies are mandated by guidelines from the International Council for Harmonisation (ICH) to identify potential degradation products and establish the degradation pathways of the molecule.[3][4] This information is essential for developing and validating stability-indicating analytical methods.[3][9]
Q4: Under what conditions does N-Desmethylclomipramine typically degrade?
A4: As a metabolite of Clomipramine, N-Desmethylclomipramine is expected to show similar stability characteristics. Clomipramine has been found to degrade significantly under acidic, alkaline, and oxidative conditions.[5] It is relatively stable under neutral and photolytic conditions.[5] Therefore, stability testing of N-Desmethylclomipramine should focus on hydrolysis (acidic and basic) and oxidation.
Troubleshooting Guide
Issue 1: Poor chromatographic peak shape (e.g., tailing or fronting) for N-Desmethylclomipramine.
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Possible Cause A: Inappropriate mobile phase pH. Tricyclic antidepressants and their metabolites are basic compounds. An inappropriate mobile phase pH can lead to interactions with residual silanols on the HPLC column, causing peak tailing.
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Troubleshooting A: Adjust the pH of the mobile phase buffer. For basic compounds like N-Desmethylclomipramine, a mobile phase pH between 3 and 7 is generally recommended for C18 columns. One study used a phosphate (B84403) buffer with a pH of 2.5 for the analysis of Clomipramine.[5]
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Possible Cause B: Secondary interactions with the stationary phase.
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Troubleshooting B: Consider using a column with end-capping or a base-deactivated stationary phase. The addition of a competing base, like triethylamine, to the mobile phase can also minimize these interactions.[6]
Issue 2: Inadequate separation between N-Desmethylclomipramine, Clomipramine, and other metabolites or degradation products.
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Possible Cause A: Insufficient organic modifier in the mobile phase.
-
Troubleshooting A: Optimize the gradient or isocratic composition of the mobile phase. Increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) can decrease the retention time of the analytes. Fine-tuning the solvent ratio is key to achieving optimal separation.
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Possible Cause B: Unsuitable stationary phase.
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Troubleshooting B: If resolution cannot be achieved by modifying the mobile phase, consider using a different column. Options include columns with different carbon loads (e.g., C8 instead of C18) or different particle sizes.[6] A cyano (CN) column has also been used for the separation of clomipramine and its metabolites.[10]
Issue 3: No degradation observed during forced degradation studies.
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Possible Cause A: Stress conditions are too mild.
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Troubleshooting A: Increase the concentration of the stress agent (e.g., acid, base, or oxidizing agent), the temperature, or the duration of the study. The goal is to achieve a target degradation of 5-20%.[9]
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Possible Cause B: The compound is inherently stable under the tested conditions.
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Troubleshooting B: If significant degradation is not observed even under harsh conditions, this indicates the intrinsic stability of the molecule under those specific stresses.[9] It is important to document these findings.
Issue 4: Appearance of unexpected peaks in the chromatogram.
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Possible Cause A: Contamination from solvents, glassware, or the sample matrix.
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Troubleshooting A: Analyze a blank sample (diluent or placebo) to identify any extraneous peaks. Ensure high-purity solvents and clean glassware are used.
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Possible Cause B: Formation of new degradation products.
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Troubleshooting B: This is the primary goal of forced degradation studies. These new peaks should be investigated to elucidate the degradation pathway. Peak purity analysis using a photodiode array (PDA) detector or LC-MS can help confirm if the new peak is a single component.
Data Presentation
Table 1: Example HPLC Method Parameters for Analysis of Clomipramine and its Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RESTEX Allure C18 (150 x 4.6mm, 5µm)[5] | C8 reverse phase ODS2[6] | Inertsil ODS 3V (250 x 4.6 mm, 5µm)[7] |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 2.5)[5] | Acetonitrile: Water (75:25) with 0.01% triethylamine, pH adjusted to 4[6] | Acetonitrile: pH 3.2 buffer solution (50:50 v/v)[7] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.2 mL/min[7] |
| Detection | UV at 252 nm[5] | UV at 215 nm[6] | PDA at 254 nm[7] |
| Injection Volume | 20 µL[5] | 100 µL[6] | Not Specified |
| Internal Standard | Not Specified | Cisapride[6] | Not Specified |
Table 2: Typical Forced Degradation Conditions for Tricyclic Antidepressants
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 5 M HCl[5] | Room Temperature to 80°C[5] | Several hours to days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 80°C | Several hours to days |
| Oxidation | 3% to 30% H₂O₂[5] | Room Temperature | Several minutes to hours[5] |
| Thermal Degradation | Dry Heat | 60°C to 100°C | Several hours to days |
| Photodegradation | Exposure to UV and/or visible light | Ambient | Several hours to days |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Stability Indicating Assay
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Preparation of Mobile Phase: Prepare the mobile phase as specified in Table 1 (e.g., a mixture of acetonitrile and a pH-adjusted phosphate buffer).[5][6][7] Degas the mobile phase using sonication or vacuum filtration.
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Standard Solution Preparation: Accurately weigh and dissolve N-Desmethylclomipramine reference standard in a suitable diluent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution. Prepare working standard solutions by diluting the stock solution to the desired concentrations.
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Sample Preparation: Prepare the sample solution by dissolving the drug product or substance in the diluent to achieve a concentration within the linear range of the method.
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Chromatographic Conditions: Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.
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Quantification: Calculate the amount of N-Desmethylclomipramine in the sample by comparing its peak area with that of the standard solution.
Protocol 2: Forced Degradation Study
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Acid Hydrolysis: Dissolve the N-Desmethylclomipramine sample in a solution of hydrochloric acid (e.g., 1 M HCl). The solution can be heated to accelerate degradation. At specified time points, withdraw an aliquot, neutralize it, and dilute it with the mobile phase before HPLC analysis.
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Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use a basic solution (e.g., 0.1 M NaOH).
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Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and analyze at different time intervals.
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Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature. At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
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Photostability: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.
Visualizations
Caption: Workflow for a forced degradation stability study of N-Desmethylclomipramine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Norclomipramine - Wikipedia [en.wikipedia.org]
- 3. ijisrt.com [ijisrt.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio for N-Desmethyl clomipramine in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio for N-Desmethyl clomipramine (B1669221) in mass spectrometry experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of N-Desmethyl clomipramine, offering step-by-step solutions to enhance the signal-to-noise ratio.
Issue 1: Low or No Signal for this compound
Question: I am not seeing a signal, or the signal for this compound is very weak. What are the potential causes and how can I troubleshoot this?
Answer: A low or absent signal can stem from several factors, from sample preparation to instrument settings. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or no signal.
Detailed Steps:
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Verify Sample Integrity and Concentration:
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Ensure the concentration of this compound in your sample is within the linear range of the assay. The typical range for quantitation is 0.500-200.000 ng/mL in human plasma.[1]
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Check for sample degradation. This compound is a secondary amine and can be susceptible to oxidation. Ensure proper storage conditions (e.g., -20°C).
-
-
Evaluate Sample Preparation Efficiency:
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Extraction Recovery: Inefficient extraction is a common cause of low signal. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used.
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SPE: Use cation exchange cartridges for effective extraction from plasma.[1] Ensure proper conditioning, loading, washing, and elution steps are followed.
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LLE: A common LLE method involves extraction with a non-polar solvent mixture like n-heptane-isoamyl alcohol at a basic pH, followed by back-extraction into an acidic aqueous solution.
-
-
Use of Internal Standard: Always use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, to compensate for analyte loss during sample preparation and to correct for matrix effects.[1]
-
-
Assess Liquid Chromatography (LC) Performance:
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System Leaks: Check for any leaks in the LC system, as this can lead to inconsistent flow rates and poor signal.
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Column Performance: this compound is a basic compound and can exhibit poor peak shape (tailing) on standard C18 columns due to interactions with residual silanols. This leads to broader peaks and lower signal intensity.
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Use a high-purity, end-capped C18 column.
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Incorporate an acidic modifier, such as 0.1% formic acid, into the mobile phase to improve peak shape.
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Consider a column with an embedded polar group or a phenyl phase for alternative selectivity.
-
-
-
Verify Mass Spectrometer (MS) Settings:
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Ionization Mode: this compound is readily ionized in positive electrospray ionization (ESI) mode.
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MRM Transitions: Ensure you are monitoring the correct multiple reaction monitoring (MRM) transitions. A common transition for this compound is m/z 301.1 → 72.1.[1]
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Ion Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and temperature. These parameters are instrument-dependent but crucial for efficient ionization and signal intensity.
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Issue 2: High Background Noise
Question: I can see the peak for this compound, but the baseline is very noisy, resulting in a poor signal-to-noise ratio. How can I reduce the background noise?
Answer: High background noise can originate from various sources, including contaminated solvents, the sample matrix, or the LC-MS system itself.
Caption: Logical workflow for reducing high background noise.
Detailed Steps:
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Evaluate Solvents and Mobile Phase Additives:
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Always use high-purity, LC-MS grade solvents (water, acetonitrile, methanol).
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Prepare mobile phases fresh daily and filter them.
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Ensure mobile phase additives, like formic acid or ammonium (B1175870) acetate (B1210297), are of high purity. Ammonium acetate is a common mobile phase component for the analysis of this compound.[1]
-
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Address Matrix Effects:
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Matrix effects occur when co-eluting substances from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte.
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Improve Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can remove a larger portion of interfering matrix components.
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Chromatographic Separation: Adjust the chromatographic gradient to separate this compound from the region where ion suppression is observed.
-
-
Check for System Contamination:
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Ion Source Cleaning: The ion source is prone to contamination from non-volatile salts and sample matrix components. Regular cleaning of the ion source, as per the manufacturer's guidelines, is essential.
-
LC System Flush: Flush the entire LC system, including the column, with a strong solvent mixture (e.g., isopropanol:water) to remove any accumulated contaminants.
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Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ESI-MS/MS?
A1: this compound, being a secondary amine, undergoes characteristic fragmentation. The protonated molecule [M+H]⁺ has an m/z of 301.1. The most abundant fragment ion typically results from the cleavage of the C-C bond alpha to the nitrogen atom in the side chain, leading to the formation of an immonium ion with m/z 72.1. This transition (301.1 → 72.1) is highly specific and is commonly used for quantification in MRM mode.[1]
Caption: Fragmentation of this compound in MS/MS.
Q2: How do I choose an appropriate internal standard for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3.[1] A SIL-IS has a slightly higher mass but co-elutes with the analyte and exhibits identical ionization and extraction behavior. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to a significantly improved signal-to-noise ratio and more reliable quantification.
Q3: Can I use the same method for clomipramine and this compound?
A3: Yes, it is common to develop a single LC-MS/MS method for the simultaneous quantification of clomipramine and its active metabolite, this compound.[1] The chromatographic conditions can be optimized to separate both compounds, and the mass spectrometer can be set up to monitor the specific MRM transitions for each analyte in the same run.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of clomipramine and this compound in human plasma.[1]
-
Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the internal standard solution (this compound-d3). Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Setting |
| LC Column | C18 (e.g., BDS Hypersil C18, 100 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (e.g., 35:35:30 v/v/v)[1] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (Q1): m/z 301.1, Product Ion (Q3): m/z 72.1[1] |
| Internal Standard | This compound-d3 (m/z 304.2 → 75.2)[1] |
Quantitative Data Summary
The following table presents a summary of quantitative performance data from a validated LC-MS/MS method for this compound.
| Parameter | Result |
| Linearity Range | 0.500 - 200.000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[1] |
| Mean Extraction Recovery | 80-90% |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
References
Addressing variability in N-Desmethyl clomipramine cell-based assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to study N-Desmethylclomipramine.
Frequently Asked Questions (FAQs)
Q1: What is N-Desmethylclomipramine and what is its primary mechanism of action in vitro?
N-Desmethylclomipramine is the primary active metabolite of the tricyclic antidepressant clomipramine.[1][2] Its principal mechanism of action is the inhibition of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT), respectively.[3] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft. Notably, N-Desmethylclomipramine is a more potent inhibitor of norepinephrine and dopamine (B1211576) uptake compared to its parent compound, clomipramine, but less potent at inhibiting serotonin uptake.[3]
Q2: Which cell lines are suitable for N-Desmethylclomipramine cell-based assays?
The choice of cell line is critical and depends on the specific transporter being investigated. Commonly used models include:
-
HEK-293 (Human Embryonic Kidney 293) cells: These cells are often used for their ease of culture and transfection. They can be stably or transiently transfected to express human SERT (hSERT) or human NET (hNET), providing a controlled system to study the compound's effect on each transporter individually.
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CHO-K1 (Chinese Hamster Ovary) cells: Similar to HEK-293 cells, CHO-K1 cells are a robust platform for expressing recombinant transporter proteins.[4]
-
SH-SY5Y (Human Neuroblastoma) cells: This cell line endogenously expresses both SERT and NET, offering a more neuron-like model to study the compound's effects in a more physiologically relevant context.
-
PC-12 (Rat Pheochromocytoma) cells: These cells are another neuronal-like model that can be used to investigate norepinephrine uptake.
Q3: What are the common assay formats to measure N-Desmethylclomipramine activity?
The two primary functional assay formats are neurotransmitter uptake assays and radioligand binding assays.
-
Neurotransmitter Uptake Assays: These assays directly measure the inhibition of serotonin or norepinephrine transport into cells. This can be achieved using fluorescent substrates that mimic the natural neurotransmitters or by using radiolabeled neurotransmitters.[4][5]
-
Radioligand Binding Assays: These assays measure the ability of N-Desmethylclomipramine to displace a known radiolabeled ligand that binds to SERT or NET. This provides information on the compound's affinity for the transporter.
Data Presentation
Table 1: Illustrative Inhibitory Potency (IC50/K_i) of N-Desmethylclomipramine
| Transporter | Cell Line | Assay Type | Reported Potency (nM) |
| NET | HEK-293 | Radioligand Binding | 4.4 |
| NET | Non-human Primate (in vivo) | PET | K_d = 4.4 ng/mL |
| SERT | HEK-293 | Radioligand Binding | Less potent than at NET |
| SERT | Synaptosomes | Neurotransmitter Uptake | Less potent than clomipramine |
Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions, including cell line, assay format, and radioligand or substrate used. Researchers should establish these values under their own experimental settings.
Experimental Protocols
Protocol 1: Fluorescent Neurotransmitter Uptake Assay
This protocol outlines a general procedure for a 96-well plate-based fluorescent assay to measure the inhibition of SERT or NET by N-Desmethylclomipramine.
Materials:
-
HEK-293 cells stably expressing hSERT or hNET
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Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
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N-Desmethylclomipramine stock solution (in DMSO)
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Fluorescent neurotransmitter substrate (e.g., a commercially available SERT/NET-specific fluorescent substrate)
-
Positive control inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT)
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
Seed HEK-293-hSERT or HEK-293-hNET cells into a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.[5]
-
-
Compound Preparation:
-
Prepare serial dilutions of N-Desmethylclomipramine in assay buffer. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Also prepare dilutions of the positive control inhibitor and a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Assay Execution:
-
Gently aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted N-Desmethylclomipramine, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 10-20 minutes.
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Prepare the fluorescent substrate solution in assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the fluorescent substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a specific incubation time (e.g., 30 minutes).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only buffer and the fluorescent substrate.
-
Normalize the data to the vehicle control (100% activity) and a saturating concentration of the positive control inhibitor (0% activity).
-
Plot the normalized response against the log concentration of N-Desmethylclomipramine and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of N-Desmethylclomipramine, which can be a confounding factor in functional assays.
Materials:
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Cells used in the primary functional assay
-
96-well clear cell culture plates
-
N-Desmethylclomipramine stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Absorbance plate reader
Procedure:
-
Cell Plating:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with the same concentrations of N-Desmethylclomipramine as used in the functional assay. Include a vehicle control.
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Incubate for the same duration as the functional assay.
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-
MTT Addition and Incubation:
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Add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
A significant decrease in viability at concentrations that show inhibition in the functional assay may indicate that the observed effect is due to cytotoxicity.[6]
-
Troubleshooting Guides
Issue 1: High Background Fluorescence
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Possible Cause: Autofluorescence from N-Desmethylclomipramine or cell culture components. Tricyclic antidepressants are known to be fluorescent.
-
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of N-Desmethylclomipramine in assay buffer at the highest concentration used in the experiment. If a high signal is detected, this indicates compound autofluorescence.
-
Background Subtraction: Subtract the signal from the compound-only control from the experimental wells.
-
Optimize Filters: Use narrow bandpass emission filters on the plate reader to specifically detect the assay's fluorophore and minimize the collection of background fluorescence.
-
Switch to a Red-Shifted Fluorophore: If available, use a fluorescent substrate that excites and emits at longer wavelengths, as the autofluorescence of many compounds is more prominent in the blue-green spectrum.[7]
-
Issue 2: Poor Signal-to-Noise Ratio or Inconsistent Results
-
Possible Cause 1: Low transporter expression or activity in the cells.
-
Troubleshooting Steps:
-
Confirm Transporter Expression: Use techniques like Western blotting or qPCR to confirm the expression levels of SERT or NET in your cell line.
-
Optimize Cell Seeding Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust signal window.
-
Check Assay Buffer Composition: Ensure the assay buffer contains the appropriate ions (e.g., Na+, Cl-) necessary for transporter function.
-
-
Possible Cause 2: Solubility issues with N-Desmethylclomipramine. As a lipophilic amine, it can precipitate in aqueous solutions, especially at higher concentrations.[8]
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound solutions for any cloudiness or precipitate.
-
Lower Final DMSO Concentration: Ensure the final DMSO concentration in the assay is kept to a minimum (ideally ≤ 0.5%).
-
Pre-warm Media: Allow the compound stock solution to equilibrate to room temperature before diluting it into pre-warmed (37°C) cell culture media.[8]
-
Incorporate BSA: Including a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.1%) in the assay buffer can help to improve the solubility of lipophilic compounds and reduce non-specific binding to plasticware.[9]
-
-
Possible Cause 3: Cytotoxicity of N-Desmethylclomipramine. At higher concentrations, tricyclic antidepressants can be toxic to cells, leading to a decrease in signal that is not due to specific transporter inhibition.[10][11]
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., MTT, LDH release) using the same compound concentrations and incubation times as your functional assay.
-
Reduce Incubation Time: If cytotoxicity is observed, try to shorten the incubation time with the compound.
-
Determine a Non-Toxic Concentration Range: Use the cytotoxicity data to identify the concentration range where N-Desmethylclomipramine does not significantly impact cell viability.
-
Issue 3: Discrepancy Between Potency Values and Published Data
-
Possible Cause 1: Differences in experimental conditions.
-
Troubleshooting Steps:
-
Review Assay Parameters: Carefully compare your protocol with the published literature, paying close attention to the cell line, assay buffer composition, substrate/radioligand concentration, and incubation time and temperature.
-
Check Substrate Concentration: The IC50 value is dependent on the substrate concentration used in the assay. Ensure you are using a substrate concentration at or near its Km for the transporter.
-
Convert IC50 to Ki: If comparing to Ki values, use the Cheng-Prusoff equation to convert your IC50 values, which requires knowledge of the substrate concentration and its Km.
-
-
Possible Cause 2: Impact of serum proteins. N-Desmethylclomipramine is highly protein-bound. If your assay medium contains serum, the free concentration of the compound available to interact with the transporters will be lower than the nominal concentration.
-
Troubleshooting Steps:
-
Standardize Serum Concentration: Use a consistent source and concentration of serum for all experiments.
-
Test in Serum-Free Conditions: If your cells can tolerate it, perform the assay in a serum-free medium to eliminate the confounding effect of protein binding.
-
Visualizations
Caption: Mechanism of N-Desmethylclomipramine Action.
Caption: Neurotransmitter Uptake Assay Workflow.
Caption: Troubleshooting Flow for Assay Variability.
References
- 1. Norclomipramine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Evaluation of the cytotoxicity of tricyclic antidepressants in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity of tricyclic antidepressants in primary cultures of rat myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the linearity of N-Desmethyl clomipramine calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the linearity of N-Desmethyl clomipramine (B1669221) calibration curves during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for N-Desmethyl clomipramine?
A1: Non-linear calibration curves for this compound can stem from several factors, including:
-
Matrix Effects: Interference from endogenous components in the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the analyte, leading to a non-proportional response.[1][2]
-
Improper Sample Preparation: Inefficient extraction of this compound or inadequate removal of interfering substances can significantly impact linearity.[1][3]
-
Suboptimal Internal Standard (IS) Selection: An inappropriate internal standard that does not mimic the analytical behavior of this compound can fail to compensate for variability in sample preparation and instrument response.[4]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity at the upper end of the calibration range.[5][6]
-
Analyte Instability: Degradation of this compound during sample storage or processing can lead to inaccurate quantification and a non-linear response.[2]
-
Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions for calibration standards are a common source of non-linearity.[6]
Q2: What is a suitable linear range for this compound calibration curves?
A2: Based on published literature, a common linear range for this compound in human plasma is 0.500 to 200.000 ng/mL .[7][8] However, the optimal range may vary depending on the specific analytical method, instrument sensitivity, and the expected concentration of the analyte in study samples.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A3: A stable isotope-labeled internal standard, such as this compound d3, is considered the gold standard for LC-MS/MS bioanalysis.[4][7] This is because its physicochemical properties are nearly identical to the analyte. A SIL-IS co-elutes with this compound and experiences similar extraction recovery and ionization effects, allowing it to effectively compensate for matrix effects and variations in sample processing and injection volume.[4]
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) Across the Entire Calibration Range
This guide will help you troubleshoot general poor linearity of your this compound calibration curve.
Caption: Troubleshooting workflow for poor linearity.
Issue 2: Non-Linearity at the Lower End of the Calibration Curve
If your calibration curve loses linearity at the lower concentration levels, consider the following:
-
Analyte Adsorption: this compound may adsorb to plasticware or the LC column at low concentrations.
-
Solution: Silanize glassware or use low-adsorption microplates. Condition the LC system with several injections of a mid-level standard before running the calibration curve.
-
-
Insufficient Instrument Sensitivity: The detector response at the lower limit of quantification (LLOQ) may not be sufficient for reliable integration.
-
Solution: Optimize MS source parameters (e.g., spray voltage, gas flows) to enhance signal intensity.
-
-
Matrix Interference: Endogenous matrix components may have a more pronounced effect at low analyte concentrations.
-
Solution: Improve the selectivity of your sample preparation method to better remove interfering substances. Consider a more rigorous solid-phase extraction (SPE) protocol.[1]
-
Issue 3: Non-Linearity at the Upper End of the Calibration Curve
When the calibration curve flattens at higher concentrations, this is a common indicator of:
-
Detector Saturation: The mass spectrometer detector has a finite capacity for ion detection. At high analyte concentrations, it can become overwhelmed, leading to a non-proportional response.[5][6]
-
Solution: Extend the calibration curve with even higher concentration standards to confirm saturation. If confirmed, dilute samples that are expected to have high concentrations to fall within the linear range of the assay.[6]
-
-
Ion Suppression: At high concentrations, the analyte itself can cause ion suppression in the MS source.
-
Solution: Dilute the upper-end calibration standards and high-concentration samples.
-
Quantitative Data Summary
| Parameter | This compound | Clomipramine | Reference |
| Linearity Range (ng/mL) | 0.500 - 200.000 | 0.500 - 200.000 | [7][8] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [9] |
| Internal Standard | This compound d3 | Clomipramine-d3 | [7][8] |
| Q1/Q3 (m/z) | 301.1 → 72.1 | 315.2 → 86.2 | [7][8] |
| IS Q1/Q3 (m/z) | 304.2 → 75.2 | 318.1 → 89.3 | [7][8] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the extraction of this compound from human plasma.[7][8]
Caption: Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment: To an aliquot of human plasma, add the internal standard (this compound d3).
-
Extraction: Perform solid-phase extraction using cation exchange cartridges.[7][8]
-
Washing: Wash the SPE cartridge to remove phospholipids (B1166683) and other interfering matrix components.
-
Elution: Elute this compound and the internal standard from the cartridge.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Protocol 2: LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of this compound.[7][8]
Liquid Chromatography:
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 μm) or equivalent.[7][8]
-
Mobile Phase: Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v).[7][8]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
References
- 1. phenomenex.com [phenomenex.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Method Linearity | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Clomipramine and this compound: Selective and Sensitiv...: Ingenta Connect [ingentaconnect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Best practices for long-term storage of N-Desmethyl clomipramine samples
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of N-Desmethyl clomipramine (B1669221) samples. It is intended for researchers, scientists, and drug development professionals to ensure sample integrity and prevent degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of N-Desmethyl clomipramine?
For optimal long-term stability, it is recommended to store this compound as a solid (powder) at -20°C for up to 3 years, or at 4°C for up to 2 years. If stored as a stock solution, it is best to keep it at -80°C for up to 6 months or at -20°C for up to 1 month. Always refer to the manufacturer's datasheet for specific recommendations.
Q2: What is a suitable solvent for preparing this compound stock solutions for storage?
Methanol (B129727) is a commonly used solvent for preparing stock solutions of this compound hydrochloride. When preparing solutions, ensure the compound is fully dissolved. For long-term storage, it is advisable to use high-purity (HPLC or analytical grade) solvents to minimize the risk of degradation.
Q3: What type of containers should be used for storing this compound samples?
Use amber glass vials or polypropylene (B1209903) tubes to protect the samples from light, as tricyclic antidepressants can be susceptible to photodegradation. Ensure the containers have tight-fitting caps (B75204) to prevent solvent evaporation and contamination. For solutions stored at low temperatures, use containers that are rated for those temperatures to avoid cracking.
Q4: How can I prevent degradation from repeated freeze-thaw cycles?
To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This practice ensures that the main stock remains undisturbed and at a constant temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound concentration over time in stored solutions. | 1. Solvent Evaporation: The container may not be sealed properly. 2. Adsorption to Container: The compound may be adsorbing to the surface of the storage vial. 3. Degradation: The compound may be degrading due to improper storage conditions. | 1. Use high-quality vials with tight-fitting caps. Consider using parafilm to further seal the cap. 2. Use silanized glass vials or low-adsorption polypropylene tubes. 3. Review storage temperature and protect from light. Perform a stability check using a fresh standard. |
| Appearance of unexpected peaks in chromatograms of stored samples. | 1. Degradation Products: The compound is breaking down into other molecules. 2. Contamination: The sample or solvent may have been contaminated. | 1. Potential degradation products of clomipramine and its metabolites include imipramine, hydroxylated metabolites, and N-oxides. Perform forced degradation studies (see Experimental Protocols) to identify potential degradants. 2. Use fresh, high-purity solvents and clean laboratory equipment. Analyze a solvent blank to check for contamination. |
| Variability in analytical results between different aliquots of the same stock solution. | 1. Incomplete Dissolution: The compound may not have been fully dissolved when the stock solution was prepared. 2. Precipitation: The compound may have precipitated out of solution during storage, especially at low temperatures. | 1. Ensure complete dissolution by vortexing and/or sonicating the solution during preparation. 2. Before use, allow the aliquot to come to room temperature and vortex thoroughly to ensure any precipitate has redissolved. Visually inspect for any particulate matter. |
Data Presentation: Recommended Storage Conditions
| Sample Form | Storage Temperature | Maximum Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | 3 years | Store in a desiccator to protect from moisture. |
| 4°C | 2 years | Store in a desiccator to protect from moisture. | |
| Stock Solution | -80°C | 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| -20°C | 1 month | Aliquot into single-use vials. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Stability Studies
-
Materials:
-
This compound hydrochloride powder
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flask (amber glass)
-
Vortex mixer and sonicator
-
Low-adsorption polypropylene or amber glass vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a portion of HPLC-grade methanol to the flask (approximately 50-70% of the final volume).
-
Vortex and sonicate the solution until the powder is completely dissolved.
-
Add methanol to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Aliquot the stock solution into single-use vials, ensuring each vial is tightly sealed.
-
Label each vial clearly with the compound name, concentration, solvent, preparation date, and storage temperature.
-
Store the aliquots at the recommended temperature (-80°C or -20°C) and protected from light.
-
Protocol 2: Long-Term Stability Assessment using HPLC-UV
-
Objective: To determine the stability of this compound solutions over an extended period under defined storage conditions.
-
Methodology:
-
Prepare a stock solution of this compound in methanol as described in Protocol 1.
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations by diluting the stock solution.
-
Analyze a set of freshly prepared QC samples (T=0) using a validated stability-indicating HPLC-UV method. The mobile phase could consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Store the remaining QC sample aliquots at the desired long-term storage conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from storage.
-
Allow the samples to thaw to room temperature and vortex thoroughly.
-
Analyze the samples using the same HPLC-UV method as for the T=0 samples.
-
Compare the concentration and purity of the stored samples to the T=0 samples. A significant change is typically defined as a >10% deviation from the initial concentration.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound sample instability.
Caption: Workflow for assessing long-term stability of this compound.
Validation & Comparative
N-Desmethylclomipramine Eclipses Parent Compound in Norepinephrine Reuptake Inhibition: A Comparative Analysis
For Immediate Release: A detailed comparison for researchers, scientists, and drug development professionals.
Clomipramine (B1669221), a well-established tricyclic antidepressant, undergoes in vivo metabolism to its primary active metabolite, N-desmethylclomipramine. While both compounds contribute to the overall therapeutic effect, emerging evidence highlights a significant divergence in their potency at the norepinephrine (B1679862) transporter (NET). This guide provides a comprehensive comparison of their norepinephrine reuptake inhibition properties, supported by experimental data.
N-desmethylclomipramine is a substantially more potent inhibitor of the norepinephrine transporter (NET) compared to its parent compound, clomipramine.[1] This difference in potency is a critical factor in understanding the overall pharmacological profile of clomipramine treatment.
Quantitative Comparison of Inhibitory Potency
Experimental data from in vitro binding assays consistently demonstrate the superior affinity of N-desmethylclomipramine for the human norepinephrine transporter. The inhibition constant (Ki) serves as a key metric, with lower values indicating higher binding affinity.
| Compound | Target | Kᵢ (nM) |
| Clomipramine | hNET | 28 |
| N-Desmethylclomipramine | hNET | 0.4 |
Data sourced from a comparative table of tricyclic antidepressant binding affinities.[2]
This striking 70-fold difference in binding affinity underscores the significant contribution of the metabolite to the noradrenergic effects observed during clomipramine therapy.
In vivo studies in non-human primates using positron emission tomography (PET) further corroborate these findings. The mean Kd values, representing the drug concentration required to occupy 50% of the norepinephrine transporters, were determined to be 24.5 ng/ml for clomipramine and a markedly lower 4.4 ng/ml for N-desmethylclomipramine, indicating a more potent in vivo occupancy by the metabolite.[3]
Experimental Protocols
The determination of the inhibitory potency of these compounds on norepinephrine reuptake is primarily achieved through in vitro assays, such as radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This method quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radiolabeled ligand.
Detailed Methodology:
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells) or from brain tissue known to have a high density of these transporters.
-
Incubation: A fixed concentration of a radioligand with high affinity for the NET (e.g., [³H]nisoxetine) is incubated with the prepared membranes.
-
Competition: Varying concentrations of the test compounds (clomipramine or N-desmethylclomipramine) are added to the incubation mixture to compete with the radioligand for binding to the NET.
-
Separation: The incubation is allowed to reach equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioactivity, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Norepinephrine Uptake Inhibition Assay
This functional assay directly measures the ability of a compound to block the transport of norepinephrine into cells.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human norepinephrine transporter (e.g., HEK-hNET cells) are cultured in multi-well plates.
-
Pre-incubation: The cells are washed and then pre-incubated with various concentrations of the test compound (clomipramine or N-desmethylclomipramine) in a suitable buffer.
-
Initiation of Uptake: A fixed concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine) is added to the wells to initiate the uptake process.
-
Termination of Uptake: After a specific incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled norepinephrine.
-
Cell Lysis and Quantification: The cells are lysed, and the amount of intracellular radioactivity, which corresponds to the amount of norepinephrine taken up, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake is determined and reported as the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the norepinephrine reuptake signaling pathway and a typical experimental workflow for an uptake inhibition assay.
Caption: Norepinephrine reuptake inhibition at the synapse.
References
A Comparative Analysis of N-Desmethylclomipramine and Other Tricyclic Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of N-Desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant (TCA) clomipramine, and other significant TCA metabolites. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological differences that drive the therapeutic and adverse effect profiles of these compounds. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key metabolic and signaling pathways.
Introduction to Tricyclic Antidepressant Metabolism
Tricyclic antidepressants undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. A key metabolic pathway for tertiary amine TCAs, such as clomipramine, amitriptyline, and imipramine, is N-demethylation. This process converts them into their respective secondary amine active metabolites: N-desmethylclomipramine (norclomipramine), nortriptyline, and desipramine.[1] These metabolites are not only present in significant concentrations in the plasma but also possess their own distinct and potent pharmacological activities that contribute significantly to the overall clinical effects of the parent drug.[2]
Comparative Pharmacological Profile
The primary mechanism of action for TCAs is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, SERT and NET.[1] A pharmacological divergence is consistently observed between the parent tertiary amines and their secondary amine metabolites. Tertiary amines, like clomipramine, are generally more potent serotonin reuptake inhibitors, while their N-demethylated metabolites, such as N-desmethylclomipramine, exhibit a markedly increased affinity for the norepinephrine transporter.[1][2]
This shift in transporter affinity is a critical determinant of the therapeutic spectrum and side-effect profile of the administered TCA. For instance, clomipramine's potent serotonin reuptake inhibition makes it particularly effective for obsessive-compulsive disorder, while the noradrenergic activity of its metabolite, N-desmethylclomipramine, contributes to its antidepressant effects.[2]
Beyond the monoamine transporters, these compounds interact with a variety of other receptors, including muscarinic M1, histaminic H1, and alpha1-adrenergic receptors.[3] Antagonism at these receptors is largely responsible for the characteristic side effects of TCAs, such as dry mouth, sedation, and orthostatic hypotension. The affinity of the metabolites for these receptors can differ from the parent compound, influencing the overall tolerability of the treatment.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of N-Desmethylclomipramine and other key tricyclic metabolites at human monoamine transporters and several key G-protein coupled receptors. Lower Ki values indicate higher binding affinity.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | Muscarinic M1 (Ki, nM) | Histaminic H1 (Ki, nM) | Alpha1-Adrenergic (Ki, nM) |
| N-Desmethylclomipramine | 2.8 | 0.6 | 130 | 10 | 30 |
| Nortriptyline | 17 | 1.1 | 100 | 8.3 | 28 |
| Desipramine | 39 | 0.4 | 220 | 31 | 80 |
Data compiled from studies by Richelson and colleagues. It is important to note that absolute values may vary between studies due to different experimental conditions.
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using in vitro radioligand binding assays with human brain tissue or cloned human receptors. A generalized protocol for these assays is as follows:
1. Tissue/Cell Preparation:
-
For assays using brain tissue, post-mortem normal human brain tissue (e.g., frontal cortex for SERT and NET, caudate nucleus for muscarinic receptors) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).
-
For assays using cloned receptors, cell lines (e.g., HEK293) stably expressing the human transporter or receptor of interest are cultured and harvested.
-
The homogenate or cell lysate is then subjected to centrifugation to isolate the membrane fraction containing the receptors. The resulting pellet is washed and resuspended in the assay buffer.
2. Radioligand Binding Assay:
-
The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]quinuclidinyl benzilate for muscarinic receptors).
-
To determine the affinity of the test compounds (e.g., N-desmethylclomipramine), the incubation is performed in the presence of a range of concentrations of the unlabeled compound.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).
-
Non-specific binding is determined in the presence of a high concentration of a known potent ligand for the receptor.
3. Separation and Quantification:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation spectrometry.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Metabolic Pathway of Clomipramine
References
- 1. The clinical relevance of antidepressant interaction with neurotransmitter transporters and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Significance of the N-Desmethyl Clomipramine to Clomipramine Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic drug monitoring (TDM) strategies for clomipramine (B1669221), focusing on the clinical significance of the N-desmethyl clomipramine to clomipramine metabolic ratio. We will explore the validation of this ratio as a biomarker, compare it with alternative monitoring approaches, and provide detailed experimental protocols for the quantification of clomipramine and its primary active metabolite.
Introduction
Clomipramine, a tricyclic antidepressant, is widely used in the treatment of major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, this compound. Both the parent drug and its metabolite contribute to the therapeutic effect, but with differing pharmacological profiles. Clomipramine is a potent serotonin (B10506) reuptake inhibitor, while this compound is a more potent norepinephrine (B1679862) reuptake inhibitor. This difference in activity underscores the potential clinical utility of monitoring their relative concentrations. The ratio of this compound to clomipramine can provide valuable insights into an individual's metabolic phenotype, which may correlate with clinical response and the likelihood of adverse effects.
Comparison of Therapeutic Drug Monitoring Strategies
The primary TDM strategies for clomipramine therapy involve monitoring the plasma concentrations of the parent drug, its active metabolite, or the ratio between the two. Each approach offers distinct advantages and disadvantages.
| Monitoring Strategy | Description | Advantages | Disadvantages |
| Clomipramine Concentration | Measurement of the parent drug concentration in plasma. | Simple to interpret; some studies show a correlation with response in OCD. | Ignores the contribution of the active metabolite; may not fully capture the overall pharmacodynamic effect. |
| This compound Concentration | Measurement of the active metabolite concentration in plasma. | Accounts for the noradrenergic activity of the metabolite. | Does not consider the serotonergic activity of the parent drug; less established correlation with clinical outcomes. |
| Sum of Clomipramine and this compound | Combined concentration of the parent drug and its active metabolite. | Provides a measure of total active drug exposure. | Does not differentiate between the serotonergic and noradrenergic effects, which may be relevant for different conditions. |
| This compound / Clomipramine Ratio | Ratio of the metabolite concentration to the parent drug concentration. | Reflects the individual's metabolic rate (demethylation capacity); may predict treatment response and side effects. | Interpretation can be complex and may differ between disorders (MDD vs. OCD); requires measurement of both compounds. |
Clinical Significance of the this compound to Clomipramine Ratio
Recent studies have highlighted the potential of the this compound to clomipramine ratio as a clinically relevant biomarker. However, its interpretation appears to be diagnosis-dependent.
Major Depressive Disorder (MDD)
In patients with MDD, a higher this compound to clomipramine ratio has been associated with a better treatment response and fewer adverse effects. This suggests that a more pronounced noradrenergic effect, mediated by this compound, may be beneficial in this patient population.
| Study Finding | This compound / Clomipramine Ratio | Reference |
| Responders (MDD) | Higher Mean Ratio | --INVALID-LINK-- |
| Non-Responders (MDD) | Lower Mean Ratio | --INVALID-LINK-- |
Obsessive-Compulsive Disorder (OCD)
Conversely, in patients with OCD, a lower this compound to clomipramine ratio has been linked to a better clinical outcome. This indicates that a stronger serotonergic effect from the parent drug, clomipramine, is likely more crucial for managing OCD symptoms.
| Study Finding | This compound / Clomipramine Ratio | Reference |
| Responders (OCD) | Trend towards a lower ratio | --INVALID-LINK-- |
| Improved Response (OCD) | Lower Ratio | --INVALID-LINK-- |
Experimental Protocols
Accurate quantification of clomipramine and this compound is essential for the clinical application of their ratio. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine therapeutic drug monitoring of clomipramine and its metabolite.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., imipramine (B1671792) or a deuterated analog).
-
Add 0.5 mL of 1 M NaOH to basify the sample.
-
Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., potassium phosphate (B84403) buffer, pH 3.0) in a ratio of approximately 35:65 (v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector set at a wavelength of 254 nm.
-
Injection Volume: 20 - 50 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it a valuable tool for research and confirmatory analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of serum or plasma, add an internal standard (e.g., deuterated clomipramine).
-
Pre-condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) and then water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elute the analytes with a more polar organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the residue with an agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve chromatographic properties.
2. GC-MS Conditions
-
Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a higher temperature (e.g., 300°C) to ensure separation of the analytes.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring specific ions for clomipramine, this compound, and the internal standard.
Visualizations
Clomipramine Metabolic Pathway
Caption: Metabolic pathway of clomipramine.
Therapeutic Drug Monitoring Workflow
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Desmethyl Clomipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of N-Desmethyl clomipramine (B1669221), the primary active metabolite of the tricyclic antidepressant clomipramine. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document presents a cross-validation of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting data from published studies.
Comparative Analysis of Analytical Methods
The simultaneous determination of clomipramine and N-Desmethyl clomipramine is essential for a comprehensive pharmacokinetic assessment. The choice of analytical method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of validation parameters for different analytical techniques.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LC-MS/MS | Clomipramine & this compound | Human Plasma | 0.500 - 200.000 | 0.500 | Not specified | < 15% | < 15% |
| HPLC-UV | Clomipramine & this compound | Human Plasma | 2.5 - 120 | 2.5 | 65 - 98 | < 18.3% | < 18.3% |
| GC-MS | Clomipramine & this compound | Human Whole Blood | Not specified | ~2 nmol/L (~0.63 ng/mL) | > 95% | < 4% | < 4% |
| HPLC-UV | Clomipramine & this compound | Plasma | Not specified | 5 | Not specified | 3.6 - 4.1 | 6.0 - 6.5 |
| UPLC-MS/MS | N-Desmethylclomipramine & other neuropsychotropic drugs | Human Serum | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the compared techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the simultaneous quantification of clomipramine and its active metabolite this compound in human plasma.[1][2]
-
Sample Preparation: Solid Phase Extraction (SPE) using cation exchange cartridges.[1][2]
-
Chromatographic Separation:
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium (B1175870) acetate (B1210297) (35:35:30 v/v/v).[1][2]
-
Detection:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A simple and robust reversed-phase HPLC method for the simultaneous analysis of clomipramine and this compound in plasma.[3][4][5]
-
Sample Preparation: Automated solid-phase extraction[3] or liquid-liquid extraction. For the latter, 1 mL of plasma is made alkaline with 0.5 mL of 1 M NaOH, and the internal standard is added. Extraction is performed twice with 3 mL of heptane:isoamyl alcohol (95:5). The organic layer is then back-extracted with 200 μL of 0.3% orthophosphoric acid, and 100 μL of the aqueous layer is injected into the HPLC system.[4][5]
-
Chromatographic Separation:
-
Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique allows for the simultaneous determination of clomipramine and its N-Desmethyl metabolite in human whole blood.[7]
-
Sample Preparation:
-
Addition of deuterium-labeled internal standards to the whole blood sample.
-
Liquid-liquid extraction into n-heptane-isoamyl alcohol (99:1, v/v) at a basic pH.
-
Back-extraction into an acidic aqueous solution.
-
Re-extraction at a basic pH into n-heptane.
-
Derivatization of N-Desmethylclomipramine and its internal standard with pentafluoropropionic anhydride.[7]
-
-
Chromatographic Separation:
-
Column: Capillary gas chromatography column.[7]
-
-
Detection:
-
Detector: Mass-selective detector.[7]
-
Visualizations
Metabolic Pathway of Clomipramine
The primary metabolic pathway for clomipramine involves demethylation to its active metabolite, this compound.
Caption: Metabolic conversion of clomipramine.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.
Caption: General analytical workflow.
Cross-Validation Logic
This diagram outlines the logical process for cross-validating different analytical methods.
Caption: Cross-validation decision process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clomipramine and this compound: Selective and Sensitiv...: Ingenta Connect [ingentaconnect.com]
- 3. Simultaneous plasma level analysis of clomipramine, N-desmethylclomipramine, and fluvoxamine by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of clomipramine and its N-desmethyl metabolite in human whole blood by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of N-Desmethylclomipramine and its Parent Drug, Clomipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the tricyclic antidepressant clomipramine (B1669221) and its principal active metabolite, N-desmethylclomipramine (DCMI). The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles and potential therapeutic contributions of each compound.
At a Glance: Key Differences in In Vivo Activity
Clomipramine is a potent serotonin (B10506) reuptake inhibitor, while its metabolite, N-desmethylclomipramine, exhibits a stronger affinity for the norepinephrine (B1679862) transporter. This fundamental difference in mechanism of action translates to distinct in vivo effects, with DCMI showing greater efficacy in preclinical models where noradrenergic pathways are predominant.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro binding affinities and in vivo transporter occupancy of clomipramine and N-desmethylclomipramine.
Table 1: Neurotransmitter Transporter Binding Affinity
| Compound | Transporter | Ki (nM) |
| Clomipramine | SERT | 0.25 |
| NET | 28 | |
| N-Desmethylclomipramine | SERT | 1.8 |
| NET | 0.4 |
Ki (inhibition constant): A lower value indicates a higher binding affinity.
Table 2: In Vivo Norepinephrine Transporter (NET) Occupancy in Non-Human Primates
| Compound | Kd (mg/kg) | Kd (ng/mL Plasma) |
| Clomipramine | 0.44 | 24.5 |
| N-Desmethylclomipramine | 0.11 | 4.4 |
Kd (dissociation constant): The dose or plasma concentration at which 50% of the transporter is occupied. A lower value indicates higher potency.
Comparative In Vivo Efficacy in Preclinical Models
Direct comparative studies in rodent models have revealed significant differences in the in vivo antidepressant-like effects of clomipramine and N-desmethylclomipramine.
Behavioral Despair Tests (Forced Swim Test/Tail Suspension Test)
In a study comparing the two compounds in rats, only N-desmethylclomipramine was effective in the behavioral despair test, a model used to screen for antidepressant activity.[1] Clomipramine, at the doses tested, did not show a significant effect.[1] This suggests that the noradrenergic activity of DCMI may be more critical for the antidepressant-like effects observed in this specific model.
Reserpine-Induced Hypothermia
N-desmethylclomipramine was found to be significantly more potent than clomipramine in antagonizing the hypothermia induced by reserpine (B192253) in mice.[1] Reserpine depletes monoamines, and the reversal of the resulting hypothermia is a classic screening test for antidepressant drugs, particularly those acting on catecholaminergic systems. The superior efficacy of DCMI in this model further underscores its potent noradrenergic activity in vivo.[1][2]
Experimental Protocols
Forced Swim Test (Rat)
The forced swim test is a widely used behavioral model to assess antidepressant efficacy.
-
Apparatus: A transparent Plexiglas cylinder (46 cm high x 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute swim session.
-
Test session (Day 2): 24 hours after the pre-test, rats are administered the test compound or vehicle. Following the appropriate absorption time, they are placed back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (Mouse)
This test is another common model for screening antidepressant drugs.
-
Apparatus: A suspension bar is used to hang the mice by their tails. The area should be visually isolated for each animal.
-
Procedure: Mice are individually suspended by their tails using adhesive tape, approximately 1 cm from the tip. The suspension lasts for a 6-minute period.
-
Data Analysis: The total duration of immobility is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A reduction in immobility time suggests an antidepressant-like effect.
Reserpine-Induced Hypothermia (Mouse)
This pharmacological model is used to assess the ability of a compound to counteract the effects of monoamine depletion.
-
Procedure:
-
Mice are administered the test compound (e.g., N-desmethylclomipramine or clomipramine) or vehicle.
-
After a predetermined time (e.g., 30-60 minutes), reserpine (typically 2-4 mg/kg) is administered intraperitoneally to induce hypothermia.
-
Rectal temperature is measured at regular intervals (e.g., every 30 or 60 minutes) for several hours following reserpine administration.
-
-
Data Analysis: The change in body temperature from baseline is calculated for each group. A significant attenuation or reversal of the reserpine-induced drop in body temperature indicates potential antidepressant activity.[3]
Signaling Pathways and Mechanism of Action
Clomipramine and N-desmethylclomipramine both exert their effects by inhibiting the reuptake of monoamine neurotransmitters in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. However, their differential selectivity for the serotonin and norepinephrine transporters leads to distinct downstream signaling consequences.
Caption: Mechanism of action of Clomipramine and N-Desmethylclomipramine.
Caption: Metabolic and pharmacodynamic relationship of the two compounds.
Conclusion
The in vivo efficacy of clomipramine is a composite of the actions of the parent drug and its primary active metabolite, N-desmethylclomipramine. While clomipramine is a potent serotonin reuptake inhibitor, DCMI is a more potent norepinephrine reuptake inhibitor.[2] This dual mechanism contributes to the broad efficacy of clomipramine in treating depression and other psychiatric disorders. The higher potency of DCMI in noradrenergic-dependent preclinical models suggests that the clinical antidepressant effect of clomipramine is significantly mediated by its conversion to this active metabolite. Understanding the distinct contributions of both compounds is crucial for the rational design and development of future antidepressant therapies.
References
A Head-to-Head Comparison of N-Desmethylclomipramine and Desipramine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological activity of N-Desmethylclomipramine (also known as Norclomipramine) and Desipramine. Both are active metabolites of tricyclic antidepressants and are significant for their roles in modulating monoaminergic systems. This comparison is based on experimental data from in vitro studies to delineate their distinct pharmacological profiles.
Quantitative Data Summary
| Target | N-Desmethylclomipramine | Desipramine |
| Monoamine Transporters | ||
| Norepinephrine (B1679862) Transporter (NET) | More potent than Clomipramine[1] | IC50: 4.2 nM[2] |
| Serotonin (B10506) Transporter (SERT) | Less potent than Clomipramine[1] | IC50: 64 nM[2] |
| Dopamine (B1211576) Transporter (DAT) | More potent than Clomipramine[1] | IC50: 82,000 nM[2] |
| Neurotransmitter Receptors | ||
| Histamine H1 Receptor | - | Kd: 1.1 nM |
| Muscarinic M1 Receptor | Antagonistic activity[1] | Kd: 86 nM |
| Alpha-1 Adrenergic Receptor | - | Kd: 16 nM |
| Alpha-2 Adrenergic Receptor | - | Kd: 1,700 nM |
| Dopamine D2 Receptor | - | Kd: 1,500 nM |
| Serotonin 5-HT1A Receptor | - | Kd: >10,000 nM |
| Serotonin 5-HT2 Receptor | - | Kd: 27 nM |
Kd values for Desipramine are from a study using human brain tissue[3]. IC50 values for Desipramine are from a study measuring uptake inhibition[2]. Qualitative data for N-Desmethylclomipramine is from a study comparing it to its parent compound, Clomipramine[1].
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. Below are detailed methodologies representative of the experimental protocols used in such studies.
Radioligand Binding Assays for Receptor Affinity (Kd)
This protocol is a generalized procedure for determining the equilibrium dissociation constant (Kd) of a compound for a specific receptor, based on standard industry practices.
-
Membrane Preparation:
-
Post-mortem normal human brain tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand (e.g., [3H]pyrilamine for H1 receptors, [3H]quinuclidinyl benzilate for muscarinic receptors), and varying concentrations of the unlabeled test compound (Desipramine or N-Desmethylclomipramine).
-
Non-specific binding is determined in the presence of a high concentration of a known potent ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays (IC50)
This protocol outlines a typical procedure for measuring the potency of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporters.
-
Synaptosome or Cell Preparation:
-
For synaptosomal preparations, brain tissue (e.g., rat striatum for DAT, cortex for NET and SERT) is homogenized in a sucrose (B13894) buffer. The homogenate is centrifuged to isolate the synaptosomal fraction.
-
Alternatively, cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured and prepared for the assay.
-
-
Uptake Assay:
-
The assay is conducted in a temperature-controlled environment.
-
Synaptosomes or cells are pre-incubated with various concentrations of the test compound (Desipramine or N-Desmethylclomipramine).
-
A radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) is then added to initiate the uptake.
-
The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Measurement:
-
The uptake is terminated by rapid filtration through filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity trapped inside the synaptosomes or cells is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound relative to a control (no inhibitor).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of uptake, is determined by non-linear regression analysis of the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both N-Desmethylclomipramine and Desipramine involves the inhibition of monoamine reuptake transporters. The following diagrams illustrate this key signaling pathway and a typical experimental workflow for determining inhibitory activity.
Caption: Monoamine reuptake inhibition by N-Desmethylclomipramine and Desipramine.
Caption: Workflow for radioligand binding or uptake inhibition assays.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethylclomipramine Plasma Levels and Clinical Response: A Comparative Analysis
A Guide for Researchers and Drug Development Professionals
The therapeutic efficacy of the tricyclic antidepressant clomipramine (B1669221) in treating conditions such as depression and obsessive-compulsive disorder (OCD) is well-established. However, inter-individual variability in clinical response presents a significant challenge. This guide provides a comparative analysis of the correlation between plasma concentrations of N-desmethylclomipramine, the primary active metabolite of clomipramine, and clinical outcomes. It also explores alternative predictors of treatment response, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The relationship between plasma levels of clomipramine and its metabolite, N-desmethylclomipramine, and clinical response has been a subject of investigation with conflicting results.[1] While some studies have not found a clear correlation, others suggest that monitoring these levels could be crucial for optimizing treatment.[2][3][4][5]
Comparative Data on Plasma Levels and Clinical Response
The following table summarizes key findings from studies investigating the correlation between clomipramine and N-desmethylclomipramine plasma levels and clinical response in patients with depression and OCD.
| Study Population & Condition | Key Findings |
| Depression | Patients with the highest combined plasma levels of clomipramine and N-desmethylclomipramine showed the best clinical response. A suggested therapeutic threshold for a satisfactory antidepressant effect is a combined plasma level of 160-200 ng/mL.[2] |
| Depression | Poor clinical response was associated with low plasma levels of clomipramine and high levels of N-desmethylclomipramine.[3] |
| Depression | A significant negative linear correlation was observed between clinical response and the plasma levels of both clomipramine and N-desmethylclomipramine at day 28 of treatment.[4] |
| Depression | A study of 50 depressed in-patients found clear relationships between clinical response and plasma levels, particularly for N-desmethylclomipramine.[6] |
| Obsessive-Compulsive Disorder (OCD) | Responders to clomipramine treatment had significantly higher plasma levels of the parent drug and a trend towards lower N-desmethylclomipramine/clomipramine ratios.[7] A significant correlation was found between clomipramine plasma levels, but not N-desmethylclomipramine, and post-treatment outcome.[7] |
| Obsessive-Compulsive Disorder (OCD) | A therapeutic window has been suggested for optimal response, with clomipramine levels between 100-250 ng/mL and N-desmethylclomipramine levels between 230-550 ng/mL.[8] |
| Obsessive-Compulsive Disorder (OCD) | A lower N-desmethylclomipramine/clomipramine ratio, indicating a lower rate of demethylation, was associated with a better clinical outcome.[9] |
| Panic Disorder | Patients with more significant improvement showed lower serum levels of N-desmethylclomipramine and lower total serum levels of both compounds.[10] |
Alternative Predictors of Clinical Response
Beyond plasma drug concentrations, other factors may predict the clinical response to clomipramine:
-
Combined Plasma Levels: Several studies suggest that the sum of clomipramine and N-desmethylclomipramine concentrations is a better predictor of clinical response than either compound alone.[1][2] A therapeutic range of 230-450 ng/mL for the combined levels is often cited.[1][11]
-
Metabolic Ratio: The ratio of N-desmethylclomipramine to clomipramine, which reflects the rate of demethylation, has been identified as a potentially important predictor. A lower ratio has been associated with better outcomes in OCD.[7][9]
-
Clinical and Demographic Factors: In OCD, a later age of onset has been found to be a strong predictor of a better response to clomipramine, independent of the length of the illness.[12] Baseline depression has also been associated with response, although the relationship appears to be nonlinear.[12]
-
Neuroendocrine Response: In patients with OCD who were resistant to oral clomipramine, the neuroendocrine response to intravenous clomipramine, specifically changes in prolactin and growth hormone levels, was able to distinguish responders from non-responders.[13]
-
Genetic Factors: Genetic variations in cytochrome P450 enzymes, which are responsible for metabolizing clomipramine, can influence plasma drug levels and, consequently, clinical response and side effects.
Experimental Protocols
The methodologies employed in the cited studies for determining plasma concentrations and assessing clinical response are crucial for interpreting the findings.
Measurement of Plasma Concentrations
-
Sample Collection: Blood samples are typically collected at "trough" concentrations, meaning immediately before the next scheduled dose, to ensure the measurement of the lowest drug level in the dosing interval.[11][14] Steady-state concentrations are usually reached after one to two weeks of consistent dosing.[1][3]
-
Analytical Methods: Various analytical techniques are used to quantify clomipramine and N-desmethylclomipramine in plasma. These include:
-
Gas-Liquid Chromatography (GLC): An earlier method used for separating and quantifying volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11]
-
Assessment of Clinical Response
Clinical response is typically evaluated using standardized rating scales administered by trained clinicians. The choice of scale depends on the condition being treated:
-
Depression:
-
Hamilton Depression Rating Scale (HDRS): A clinician-administered scale to assess the severity of depressive symptoms.
-
Montgomery-Åsberg Depression Rating Scale (MADRS): Another clinician-rated scale that is particularly sensitive to changes in depression severity.[15]
-
Beck Depression Inventory (BDI): A self-report questionnaire that measures the severity of depression.
-
-
Obsessive-Compulsive Disorder:
-
Yale-Brown Obsessive Compulsive Scale (Y-BOCS): The gold standard for assessing the severity of OCD symptoms.[9]
-
-
General Clinical Improvement:
-
Clinical Global Impression (CGI) scale: A brief assessment tool that provides a clinician's view of the patient's overall illness severity and change over time.[9]
-
Visualizing the Research Workflow
The following diagram illustrates a typical experimental workflow for investigating the correlation between N-desmethylclomipramine plasma levels and clinical response.
References
- 1. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 2. Plasma levels and clinical response during treatment with clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentration of clomipramine and desmethylclomipramine and clinical response in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clomipramine and desmethylclomipramine: relationship between plasma levels and clinical effect (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in plasma concentrations of clomipramine and desmethylclomipramine during clomipramine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical response and tricyclic plasma levels during treatment with clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship of plasma clomipramine and N-desmethylclomipramine to response in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clomipramine and exposure for compulsive rituals: II. Plasma levels, side effects and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomipramine demethylation rate is important on the outcome of obsessive-compulsive disorder treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum levels of clomipramine and desmethylclomipramine and clinical improvement in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clomipramine and Norclomipramine | MLabs [mlabs.umich.edu]
- 12. Predictors of treatment response in obsessive-compulsive disorder: multivariate analyses from a multicenter trial of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroendocrine predictors of response to intravenous clomipramine therapy for refractory obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Test Entry - Detail [pathwesttd.health.wa.gov.au]
- 15. Clomipramine concentration as a predictor of delayed response: a naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of N-Desmethyl Clomipramine Quantification
For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of bioanalytical methods across different laboratories is paramount for the successful progression of clinical and non-clinical studies. This guide provides a comprehensive comparison of methodologies for the quantification of N-desmethyl clomipramine (B1669221), the primary active metabolite of the tricyclic antidepressant clomipramine. The focus is on the principles of inter-laboratory validation, presenting data from various validated methods to highlight key performance characteristics and experimental protocols. This document is intended to serve as a practical resource for setting up and evaluating the performance of analytical methods for this key metabolite.
Accurate measurement of N-desmethyl clomipramine in biological matrices, typically human plasma, is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies.[1] While numerous laboratories have developed and validated methods for its quantification, the data often exists in isolation. An inter-laboratory comparison, or cross-validation, is essential when analytical testing is transferred between facilities or when data from multiple sites are combined for regulatory submissions.[2] This process ensures that a method produces equivalent and reliable data, irrespective of the testing location.[2]
This guide will delve into the common analytical techniques employed, compare their validation parameters, and provide detailed experimental protocols based on published literature.
Comparison of Analytical Methods and Performance
The primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally favored for its superior sensitivity and selectivity.[3][4]
Table 1: Comparison of LC-MS/MS Method Performance for this compound Quantification
| Parameter | Method A (Representative) | Method B (Representative) | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.500 - 200.000 ng/mL[3] | 2.5 - 120 ng/mL[5] | Correlation coefficient (r²) ≥ 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL[3] | 2.5 ng/mL[5] | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy (% Bias) | Within ±15% of nominal values | Not explicitly stated, but precision is low | Within ±15% of nominal values (±20% at LLOQ)[7] |
| Precision (% CV) | Intra-day and Inter-day CVs < 15% | Intra-day and Inter-day CVs < 18.3%[5] | ≤ 15% (≤ 20% at LLOQ)[7] |
| Recovery | > 80% (Not explicitly stated, but typical for SPE) | 65% - 98%[8] | Consistent, precise, and reproducible |
| Internal Standard | This compound d3[3] | Dibenzepine[8] | Stable isotope-labeled version of the analyte is preferred[1] |
Table 2: Comparison of HPLC-UV Method Performance for this compound Quantification
| Parameter | Method C (Representative) | Method D (Representative) | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 5 - 200 ng/mL | 10 - 750 ng/mL[4] | Correlation coefficient (r²) ≥ 0.98[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] | 10 ng/mL[8] | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy (% Bias) | Not explicitly stated, but precision is low | Not explicitly stated, but precision is low | Within ±15% of nominal values (±20% at LLOQ) |
| Precision (% CV) | Intra- and Inter-assay CVs: 4.1% and 6.5%[9] | Within-day and day-to-day imprecision < 5%[8] | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 97.0% - 100.3%[6] | 65% - 98%[8] | Consistent, precise, and reproducible |
| Internal Standard | Dibenzepine[8] | Not explicitly stated in all sources | Structurally similar compound |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method between laboratories. Below are representative protocols for sample preparation and analysis.
Protocol 1: LC-MS/MS Method
This protocol is based on a sensitive, rapid, and reproducible liquid chromatography-positive electrospray ionization-tandem mass spectrometry method.[3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of human plasma, add the internal standard (this compound d3).[3]
-
Load the sample onto a cation exchange SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[3]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Detection
-
Mode: Multiple Reaction Monitoring (MRM)
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Protocol 2: HPLC-UV Method
This protocol describes a method for the simultaneous determination of clomipramine and its metabolites using HPLC with UV detection.[6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Use Isolute C2 columns for extraction from plasma.[6]
-
Follow the manufacturer's instructions for sample loading, washing, and elution.
2. Chromatographic Conditions
-
Column: Lichrospher CN (250 x 4 mm, 5 µm) with a 2-cm pre-column[6]
-
Mobile Phase: 10 mM K₂HPO₄ - Acetonitrile - Methanol (35:25:40 v/v/v)[6]
-
Flow Rate: 1.5 mL/min[6]
-
Detection: UV at 214 nm[6]
Visualization of Workflows
The following diagrams illustrate the key workflows in the quantification of this compound and the process of inter-laboratory validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. Simultaneous plasma level analysis of clomipramine, N-desmethylclomipramine, and fluvoxamine by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of N-Desmethyl Clomipramine Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of binding assays for N-Desmethyl clomipramine (B1669221), the primary active metabolite of the tricyclic antidepressant clomipramine. Understanding the binding specificity of this compound is crucial for elucidating its therapeutic effects and potential off-target interactions. This document summarizes quantitative binding data, details experimental protocols, and visualizes key biological pathways and experimental workflows to aid researchers in selecting and interpreting appropriate binding assays.
Executive Summary
N-Desmethyl clomipramine is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT).[1] Its clinical efficacy and side-effect profile are directly related to its binding affinity for these primary targets and a range of other neurotransmitter receptors and transporters. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) and receptor density (Bmax) of a compound for its target.[2] This guide compares the binding profile of this compound across a panel of receptors and transporters, providing a detailed protocol for a competitive radioligand binding assay and discussing alternative methods for assessing binding specificity.
Comparative Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for a variety of neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Radioligand | Species | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | [3H]-Nisoxetine | Human | 0.8 | PDSP |
| Serotonin Transporter (SERT) | [3H]-Citalopram | Human | 25 | PDSP |
| Alpha-1A Adrenergic Receptor | [3H]-Prazosin | Human | 130 | PDSP |
| Alpha-2A Adrenergic Receptor | [3H]-Rauwolscine | Human | 1,200 | PDSP |
| Dopamine Transporter (DAT) | [3H]-WIN35428 | Human | 1,800 | PDSP |
| Histamine H1 Receptor | [3H]-Pyrilamine | Human | 11 | PDSP |
| Muscarinic M1 Receptor | [3H]-Pirenzepine | Human | 160 | PDSP |
| Muscarinic M2 Receptor | [3H]-AF-DX 384 | Human | 440 | PDSP |
| Muscarinic M3 Receptor | [3H]-4-DAMP | Human | 150 | PDSP |
| Muscarinic M4 Receptor | [3H]-Pirenzepine | Human | 160 | PDSP |
| Muscarinic M5 Receptor | [3H]-4-DAMP | Human | 200 | PDSP |
| Serotonin 5-HT2A Receptor | [3H]-Ketanserin | Human | 33 | PDSP |
| Serotonin 5-HT2C Receptor | [3H]-Mesulergine | Human | 40 | PDSP |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[3][4][5][6][7]
Experimental Protocols
Competitive Radioligand Binding Assay for NET
This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of this compound for the norepinephrine transporter (NET) using [3H]-Nisoxetine as the radioligand.
Materials:
-
HEK293 cells stably expressing human NET
-
This compound
-
[3H]-Nisoxetine (specific activity ~80-90 Ci/mmol)
-
Desipramine (B1205290) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C) pre-treated with 0.5% polyethylenimine
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]-Nisoxetine, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]-Nisoxetine, 50 µL of a high concentration of desipramine (e.g., 10 µM), and 100 µL of membrane preparation.
-
Competition: 50 µL of [3H]-Nisoxetine, 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Nisoxetine) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Alternative Methods for Assessing Binding Specificity
While radioligand binding assays are a primary tool, other methods can provide complementary information about a compound's binding characteristics.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). ITC is a label-free method and does not require the use of a radiolabeled competitor.
-
Schild Analysis: This functional assay is used to determine the affinity (pA2 value) of a competitive antagonist. It involves measuring the rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided in DOT language.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the norepinephrine transporter. Its affinity for NET is significantly higher than for the serotonin transporter and other screened receptors, providing a basis for its pharmacological effects. The detailed protocol for a competitive radioligand binding assay offers a standardized method for researchers to assess the binding affinity of this compound and other compounds to NET. By utilizing a combination of binding assays and functional assessments, a comprehensive understanding of a compound's specificity and potential clinical utility can be achieved.
References
- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell signaling pathways step-by-step [mindthegraph.com]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 7. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
A Comparative Analysis of N-Desmethyl Clomipramine Across Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of N-Desmethyl clomipramine (B1669221) (DCLOM), the primary active metabolite of the tricyclic antidepressant clomipramine, across various animal species. This document summarizes key pharmacokinetic and pharmacodynamic data, details experimental methodologies, and visualizes relevant pathways to support preclinical research and drug development.
N-Desmethyl clomipramine is a potent inhibitor of norepinephrine (B1679862) reuptake and a weaker inhibitor of serotonin (B10506) reuptake, contributing significantly to the overall therapeutic effect of its parent compound. Understanding its distinct pharmacological profile in different animal models is crucial for the accurate interpretation of preclinical data and its translation to clinical applications.
Pharmacodynamic Profile: Monoamine Transporter Inhibition
This compound exhibits a differential binding affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following table summarizes the inhibitory constants (Ki) of DCLOM at human and rat transporters.
| Species | Transporter | Ki (nM) |
| Human | SERT | 31.6 |
| Human | NET | 0.32 |
| Rat | SERT | Data not available |
| Rat | NET | Data not available |
Signaling Pathway of Monoamine Reuptake Inhibition
The primary mechanism of action for this compound involves the blockade of norepinephrine and, to a lesser extent, serotonin transporters on the presynaptic neuron. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Comparative Pharmacokinetics
The pharmacokinetic profile of this compound varies significantly across different animal species. These differences in absorption, distribution, metabolism, and excretion can influence the observed pharmacological effects.
| Species | Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Rat | Oral (Clomipramine) | 15 mg/kg (chronic) | 170 ± 48 (Plasma DCLOM) | - | - | - |
| Mouse (CD-1) | Intraperitoneal (Clomipramine) | - | - | ~0.3 | - | 2.75 |
| Mouse (NMRI) | Intraperitoneal (Clomipramine) | - | - | ~0.3 | - | 0.88 |
| Dog | Oral (Clomipramine) | 3 mg/kg | 21-134 | 1.4-8.8 | - | 1.2-2.3 |
| Cat | Oral (Clomipramine) | 0.5 mg/kg | 34.8 | 12.8 | 613.8 (0-30h) | - |
| Cat | IV (Clomipramine) | 0.25 mg/kg | - | - | - | - |
Note: Data for DCLOM pharmacokinetics are often reported following administration of the parent drug, clomipramine. Direct administration data for DCLOM is limited. Cmax and Tmax for mice are for brain tissue.
Experimental Workflow for Pharmacokinetic Analysis
A typical workflow for determining the pharmacokinetic parameters of this compound in an animal model is outlined below.
Behavioral Pharmacology: Antidepressant and Anxiolytic Effects
The behavioral effects of this compound have been investigated in various animal models of depression and anxiety.
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.
| Species | Strain | Treatment | Dose | Effect on Immobility |
| Rat | Wistar | DCLOM | - | Effective (decreased immobility)[1] |
| Mouse | - | DCLOM | - | Data not available |
Experimental Protocol: Forced Swim Test in Rats
Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Apparatus: A transparent Plexiglas cylinder (46 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Naive rats are individually placed in the cylinder for a 15-minute pre-swim session. This session is to induce a stable baseline of immobility for the test session.
-
Drug Administration: this compound or vehicle is administered according to the study design (e.g., 24, 5, and 1 hour before the test session).
-
Test Session (Day 2): 24 hours after the pre-swim, the rats are placed back into the cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (making only the movements necessary to keep the head above water) is scored by a trained observer blind to the treatment groups. A decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. While the effects of the parent compound, clomipramine, have been studied in this model, specific data for this compound across different species is limited in the reviewed literature.
Conclusion
This compound demonstrates a distinct pharmacological profile characterized by potent norepinephrine reuptake inhibition. Significant inter-species differences in its pharmacokinetics are evident, which should be a key consideration in the design and interpretation of preclinical studies. While its antidepressant-like effects are documented in rats, further comparative studies in other species, particularly mice, are warranted to build a more comprehensive understanding of its behavioral pharmacology. The provided experimental protocols and visualizations serve as a foundational resource for researchers investigating the therapeutic potential of this active metabolite.
References
Safety Operating Guide
Personal protective equipment for handling N-Desmethyl clomipramine
Essential Safety and Handling Guide for N-Desmethyl Clomipramine (B1669221)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Desmethyl clomipramine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound hydrochloride is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark
-
Environment
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container in accordance with local regulations.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound. As an active pharmaceutical ingredient (API), stringent controls are necessary to prevent exposure and contamination.[3][4][5][6]
| PPE Category | Item | Specifications & Use |
| Engineering Controls | Chemical Fume Hood or Ventilated Enclosure | Mandatory. All handling of powdered or volatile forms of this compound must be conducted in a certified chemical fume hood or other suitable ventilated enclosure to avoid inhalation of dust or aerosols.[1][7] |
| Safety Shower & Eyewash Station | Mandatory. Must be readily accessible in the immediate work area.[1] | |
| Eye & Face Protection | Safety Goggles with Side-Shields | Mandatory. Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[8] |
| Face Shield | Recommended. Use in conjunction with safety goggles, especially when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Chemical-Resistant Gloves | Mandatory. Nitrile, latex, or neoprene gloves are suitable.[4] Gloves must be inspected before use and changed immediately if contaminated. Wash hands thoroughly after removing gloves.[8] |
| Body Protection | Laboratory Coat | Mandatory. A standard lab coat is required for all procedures. |
| Impervious Clothing / Coveralls | Recommended. For larger scale operations or when there is a risk of significant contamination, disposable coveralls (e.g., DuPont™ Tyvek®) are recommended to protect skin and personal clothing.[5][6] | |
| Shoe Covers | Recommended. To prevent the spread of contamination outside of the laboratory.[4] | |
| Respiratory Protection | Respirator | Recommended/Situational. A suitable respirator (e.g., N95 or higher) should be used if there is a risk of inhaling dust or aerosols, especially if engineering controls are not sufficient.[1][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Area Designation: Designate a specific area within a chemical fume hood for handling this compound.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before retrieving the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above.
2. Weighing and Aliquoting:
-
Containment: Perform all weighing and aliquoting of the solid compound within the designated fume hood to contain any dust.
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
3. Solution Preparation:
-
Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.
-
Mixing: Use a sealed container for mixing or dissolving the compound. If heating is required, use appropriate equipment within the fume hood.
4. Post-Handling and Decontamination:
-
Clean-Up: Decontaminate all surfaces and equipment that came into contact with the chemical. Scrubbing with alcohol is an effective method.[1]
-
Waste Segregation: Segregate all contaminated disposable materials (gloves, weigh boats, paper towels) into a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water immediately after removing PPE.[8]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent, non-combustible material (e.g., sand, diatomite).[7] Collect the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[7] |
Disposal Plan
This compound is very toxic to aquatic life, and improper disposal must be avoided.[1]
1. Waste Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, excess compound) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[11]
2. Disposal Procedure:
-
Follow Institutional Guidelines: Dispose of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office. All disposal must be in accordance with local, state, and federal regulations.[1]
-
Avoid Environmental Release: Under no circumstances should this chemical or its solutions be released into the environment, including sewers or waterways.[8]
-
De-characterization (for household disposal - not recommended for labs): For trace amounts, some guidelines suggest mixing the substance with an unappealing material like coffee grounds or cat litter before placing it in a sealed bag in the trash.[11][12] However, for laboratory settings, professional hazardous waste disposal is the standard and required method.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pharmaceutical PPE [respirex.com]
- 4. safetyware.com [safetyware.com]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. 3mindia.in [3mindia.in]
- 10. assets.lgcstandards.com [assets.lgcstandards.com]
- 11. survivingantidepressants.org [survivingantidepressants.org]
- 12. dea.gov [dea.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
